DS55980254
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H18F8N4O4 |
|---|---|
Molecular Weight |
638.5 g/mol |
IUPAC Name |
7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C29H18F8N4O4/c1-27(30,31)12-41-23(20-21(39-40-22(20)25(41)42)18-3-2-4-19-24(18)45-26(43)38-19)13-5-7-16(8-6-13)44-17-10-14(28(32,33)34)9-15(11-17)29(35,36)37/h2-11,23H,12H2,1H3,(H,38,43)(H,39,40)/t23-/m0/s1 |
InChI Key |
OFKFAYQYNRXLHR-QHCPKHFHSA-N |
Isomeric SMILES |
CC(CN1[C@H](C2=C(C1=O)NN=C2C3=C4C(=CC=C3)NC(=O)O4)C5=CC=C(C=C5)OC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)(F)F |
Canonical SMILES |
CC(CN1C(C2=C(C1=O)NN=C2C3=C4C(=CC=C3)NC(=O)O4)C5=CC=C(C=C5)OC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of DS-55980254 (Danvatirsen)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DS-55980254, also known as Danvatirsen (formerly AZD9150 or IONIS-STAT3-2.5Rx), is a next-generation Generation 2.5 antisense oligonucleotide (ASO) engineered to specifically inhibit the production of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a key driver in the pathogenesis of numerous human cancers, promoting tumor cell proliferation, survival, angiogenesis, and immune evasion. Danvatirsen represents a promising therapeutic strategy to counteract these effects by directly targeting the molecular machinery responsible for STAT3 synthesis. This document provides a comprehensive overview of the mechanism of action of Danvatirsen, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeting the STAT3 Axis
Danvatirsen is a 16-nucleotide ASO with a phosphorothioate backbone and constrained ethyl (cEt) modifications in the wings of the gapmer design. This advanced chemical architecture enhances its binding affinity for the target mRNA, increases potency, and confers resistance to nuclease degradation.
The primary mechanism of action of Danvatirsen is the sequence-specific binding to the messenger RNA (mRNA) of STAT3. This binding event forms a DNA-RNA heteroduplex, which is a substrate for RNase H, an endogenous enzyme that selectively degrades the RNA strand of such duplexes. The degradation of STAT3 mRNA effectively halts the translation process, leading to a significant reduction in the intracellular levels of STAT3 protein.[1][2][3]
By depleting the cellular pool of STAT3, Danvatirsen disrupts the downstream signaling cascades that are critical for tumor progression. The suppression of STAT3 expression has been shown to induce tumor cell apoptosis and inhibit tumor cell growth.[1][2][3] Furthermore, Danvatirsen's activity extends to the tumor microenvironment (TME), where it can modulate immune responses to be more permissive to anti-tumor activity.
Quantitative Preclinical and Clinical Data
The efficacy of Danvatirsen has been demonstrated in a range of preclinical models and early-phase clinical trials. The following tables summarize the key quantitative findings.
Table 1: In Vitro and In Vivo Preclinical Efficacy of Danvatirsen
| Parameter | Model System | Results | Reference |
| IC50 for STAT3 mRNA Reduction | Various cancer cell lines (free-uptake) | Low nanomolar range; 10-20 times more potent than Generation 2.0 ASOs | [4] |
| STAT3 Protein Inhibition | Human Patient-Derived Xenograft (PDX) Models | - NSCLC: 80% inhibition- Colorectal Cancer: 76% inhibition- Lymphoma: 54% inhibition | [4] |
| STAT3 Protein Inhibition | Human Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model | 93% inhibition | [4] |
Table 2: Clinical Trial Efficacy of Danvatirsen
| Clinical Trial | Indication | Treatment Regimen | Key Efficacy Results | Reference |
| Phase 1b/2 | Recurrent/Metastatic Head and Neck Cancer | Danvatirsen + Durvalumab (anti-PD-L1) | - Complete Response (CR): 7%- Partial or Complete Response (PR/CR): 23% | [1][5] |
| Phase 2 | Pancreatic Ductal Adenocarcinoma (PDAC) | Danvatirsen + Durvalumab | 4-month Disease Control Rate (DCR): 17.4% (4 of 23 patients) | [6][7] |
| Phase 2 | Non-Small Cell Lung Cancer (NSCLC) | Danvatirsen + Durvalumab | 4-month Disease Control Rate (DCR): 66.7% (4 of 6 patients) | [6][7] |
| Phase 1b (NCT01563302) | Relapsed/Refractory Lymphoma | Danvatirsen Monotherapy | - 2 Complete Responses- 2 Partial Responses (in DLBCL patients) | [8] |
Signaling Pathways and Experimental Workflows
The STAT3 Signaling Pathway in Cancer
The following diagram illustrates the canonical STAT3 signaling pathway, which is activated by various cytokines and growth factors. Danvatirsen's point of intervention is the degradation of STAT3 mRNA, thereby preventing the synthesis of the STAT3 protein and blocking the entire downstream cascade.
Caption: The STAT3 signaling pathway and the mechanism of action of Danvatirsen.
Experimental Workflow: In Vitro STAT3 mRNA Knockdown
The following diagram outlines the typical workflow for assessing the in vitro efficacy of Danvatirsen in reducing STAT3 mRNA levels in cancer cell lines.
Caption: Workflow for in vitro assessment of Danvatirsen-mediated STAT3 mRNA knockdown.
Experimental Workflow: In Vivo Patient-Derived Xenograft (PDX) Study
This diagram illustrates the general workflow for evaluating the in vivo anti-tumor activity of Danvatirsen in PDX models.
Caption: Workflow for in vivo evaluation of Danvatirsen in PDX models.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to characterize the mechanism of action of Danvatirsen.
In Vitro STAT3 mRNA Reduction Assay
Objective: To quantify the dose-dependent reduction of STAT3 mRNA in cancer cells following treatment with Danvatirsen.
Materials:
-
Cancer cell line of interest (e.g., A549, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Danvatirsen and a non-targeting control ASO
-
6-well cell culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Primers for STAT3 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
ASO Treatment: Prepare serial dilutions of Danvatirsen and the control ASO in complete medium to achieve final concentrations ranging from 0.1 nM to 100 nM. Remove the existing medium from the cells and add the ASO-containing medium.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction: At the end of the incubation period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions in triplicate for each sample and primer set (STAT3 and housekeeping gene).
-
Data Analysis: Calculate the relative expression of STAT3 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the percentage of STAT3 mRNA reduction against the log of the Danvatirsen concentration to determine the IC50 value.
Western Blot for STAT3 Protein Inhibition in Xenograft Tumors
Objective: To determine the extent of STAT3 protein reduction in tumor tissue from Danvatirsen-treated animals.
Materials:
-
Excised tumor tissue, snap-frozen in liquid nitrogen
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-STAT3 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the STAT3 signal to the β-actin signal to determine the relative protein expression.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cells treated with Danvatirsen.
Materials:
-
Cancer cell line of interest
-
Danvatirsen and a non-targeting control ASO
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed and treat cells with Danvatirsen as described in the in vitro mRNA reduction assay.
-
Cell Harvesting: After the desired incubation period (e.g., 72 hours), collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Gating Strategy:
-
Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Define four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Danvatirsen.
Conclusion
DS-55980254 (Danvatirsen) is a potent and specific inhibitor of STAT3 synthesis with a well-defined mechanism of action. By harnessing the RNase H pathway to degrade STAT3 mRNA, Danvatirsen effectively reduces STAT3 protein levels, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Preclinical and clinical data support its potential as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this promising therapeutic candidate.
References
- 1. Phase 1b/2 Data of Durvalumab Plus Danvatirsen Presented at European Society for Medical Oncology [prnewswire.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Facebook [cancer.gov]
- 4. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncozine.com [oncozine.com]
- 6. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 7. Preclinical study and parallel phase II trial evaluating antisense STAT3 oligonucleotide and checkpoint blockade for advanced pancreatic, non-small cell lung cancer and mismatch repair-deficient colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Target: A Technical Guide to the Molecular Action of DS55980254
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the biological target and mechanism of action of the investigational compound DS55980254. This document synthesizes the latest findings, presenting key data in a structured format to facilitate ongoing research and development efforts.
The orally active small molecule, this compound, has been identified as a potent and selective inhibitor of Phosphatidylserine Synthase 1 (PTDSS1).[1][2][3] This enzyme plays a crucial role in the synthesis of phosphatidylserine (PS), an essential component of cellular membranes.[4] this compound distinguishes itself by its selectivity for PTDSS1, showing no significant inhibitory activity against the related enzyme, Phosphatidylserine Synthase 2 (PTDSS2).[2][3]
Quantitative Analysis of PTDSS1 Inhibition
The inhibitory potency of this compound against PTDSS1 has been quantified in cell-free assays. The following table summarizes the key efficacy data available for this compound.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | PTDSS1 | Cell-free | 100 | [2][3] |
| This compound | PTDSS2 | Cell-free | >10,000 | [5] |
Mechanism of Action and Downstream Effects
This compound exerts its biological effects by allosterically inhibiting PTDSS1, thereby blocking the synthesis of intracellular phosphatidylserine.[1][6] This targeted inhibition leads to a cascade of downstream cellular events, making it a molecule of significant interest in oncology and potentially other therapeutic areas.
B Cell Receptor (BCR) Signaling Pathway
In B cell lymphomas, inhibition of PTDSS1 by this compound disrupts the balance of membrane phospholipid components. This imbalance lowers the activation threshold of the B cell receptor (BCR), leading to its hyperactivation.[1][7] The subsequent aberrant signaling cascade results in increased intracellular calcium levels and ultimately induces apoptotic cell death.[7]
Endoplasmic Reticulum (ER) Stress Pathway
In cancer cells with a deletion of PTDSS2, the inhibition of PTDSS1 by this compound leads to a significant depletion of phosphatidylserine.[2] This depletion induces an endoplasmic reticulum (ER) stress response, a key factor in the selective cell death observed in these PTDSS2-deficient cancer cells.[2]
SREBP Pathway and Cholesterol Metabolism
Recent structural studies have revealed that the inhibition of PSS1 by this compound can activate the Sterol Regulatory Element-Binding Protein (SREBP) pathways.[6] This activation enhances the expression of LDL receptors, leading to increased cellular uptake of low-density lipoprotein (LDL).[6] This finding suggests a potential application for selective PSS1 inhibitors in lowering blood cholesterol levels.[6]
Experimental Protocols
Cell-Free PTDSS1/2 Inhibitory Activity Assay
The inhibitory activity of this compound against human PTDSS1 and PTDSS2 was determined using a cell-free assay.[7][8]
-
Enzyme Source: Membrane fractions from Sf9 cells expressing either human PTDSS1 or PTDSS2 were used as the enzyme source.[8]
-
Reaction Mixture: The membrane fraction was incubated with L-[¹⁴C]-serine, a radiolabeled substrate.[8]
-
Inhibitor Addition: Various concentrations of this compound were added to the reaction mixture.[8]
-
Incubation: The reaction was incubated at 37°C for 20 minutes.[8]
-
Measurement: After incubation, the membrane fractions were washed, and the incorporated radioactivity was measured using scintillation counting to determine the phosphatidylserine synthase activity.[8]
-
Data Analysis: The IC50 value was calculated from the dose-response curve of the inhibitor.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various mouse xenograft models.
-
Jeko-1 Xenograft Model: Oral administration of this compound (10-100 mg/kg, once daily for 21 days) inhibited the colonization of Jeko-1 cells in the bone marrow and prolonged the survival of the mice.[1] In a separate study using an intravenous xenograft model with Jeko-1 cells, oral treatment with 10, 30, or 100 mg/kg of a PTDSS1 inhibitor suppressed Jeko-1 cell engraftment in the bone marrow.[7] Treatment with 30 or 100 mg/kg for 21 days significantly prolonged survival.[7]
-
PTDSS2-KO Xenograft Models: In subcutaneous xenograft models using PTDSS2-knockout HCT116 and A375 cells, daily oral administration of this compound (10-30 mg/kg) induced tumor regression without causing body weight loss or severe toxicity.[2]
-
Syngeneic Heterogeneity Model: In a model containing a mix of PTDSS2 wild-type and knockout cells, this compound effectively suppressed tumor growth in immunocompetent mice, suggesting its potential to overcome tumor heterogeneity by modulating the tumor immune microenvironment.[2]
This technical guide provides a foundational understanding of the biological target and mechanism of action of this compound. The presented data and experimental frameworks are intended to support further investigation into the therapeutic potential of this selective PTDSS1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PTDSS1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound|CAS 2488609-41-0|DC Chemicals [dcchemicals.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insights into human phosphatidylserine synthase 1 reveal its inhibition promotes LDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
DS55980254: A Comprehensive Technical Guide on its Discovery and Development as a Potent and Selective PTDSS1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
DS55980254 is an orally active, potent, and selective small-molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2][3][4] Discovered by Daiichi Sankyo, this compound represents a promising therapeutic agent, particularly in the context of cancers exhibiting a synthetic lethal relationship with the loss of PTDSS2.[5][6][7] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound.
Discovery
The discovery of this compound stemmed from a targeted effort to identify small-molecule inhibitors of PTDSS1.[5] The initial phase involved the development of a robust cell-free assay to screen for compounds with inhibitory activity against PTDSS1.
Experimental Protocol: Cell-Free PTDSS Activity Assay
A cell-free assay was established to measure the enzymatic activity of PTDSS1 and PTDSS2.[5]
-
Enzyme Source: Human PTDSS1 and PTDSS2 were expressed in Sf9 insect cells utilizing a baculoviral expression system. The microsome membrane fraction containing the enzymes was then purified.[5]
-
Assay Principle: The assay detects the production of phosphatidylserine (PS).
-
Screening: A chemical library was screened using this assay, leading to the identification of initial hit compounds.
-
Lead Optimization: Through chemical derivatization and optimization of the initial hits, pyrrolepyrazole derivatives, including this compound, were identified as potent and selective inhibitors of PTDSS1.[5]
Mechanism of Action
This compound functions by selectively inhibiting PTDSS1, one of the two enzymes responsible for phosphatidylserine synthesis in mammals.[5] This inhibition leads to a depletion of intracellular phosphatidylserine.[1][8]
Signaling Pathway of PTDSS1 Inhibition
The inhibition of PTDSS1 by this compound in cancer cells with PTDSS2 deletion triggers a cascade of downstream events, ultimately leading to cell death. This mechanism of action is rooted in the principle of synthetic lethality.
Caption: Signaling pathway of this compound in PTDSS2-deficient cancer cells.
In cells lacking PTDSS2, the inhibition of PTDSS1 by this compound leads to a critical depletion of phosphatidylserine.[5] This depletion has been shown to activate the endoplasmic reticulum (ER) stress response.[5] In B-cell lymphomas, this phospholipid imbalance also lowers the activation threshold for the B-cell receptor (BCR), leading to aberrant signaling and subsequent apoptotic cell death.[1][9]
Development and Preclinical Evaluation
The development of this compound has progressed through various stages, including the establishment of an efficient manufacturing process and comprehensive preclinical in vivo studies.
Manufacturing Process
A significant challenge in the development of this compound was its efficient synthesis with high enantiomeric excess.[6] A practical and unique optical resolution method was developed, utilizing diastereomeric salt crystallization of a 2,3-pyrrolidinedione intermediate with a chiral amine.[6][7] This optimized process led to a threefold increase in the overall yield and eliminated the need for chromatographic purification, enabling multi-kilogram scale production of the active pharmaceutical ingredient (API).[6][7] The quality of all intermediates consistently exceeded 99.7%.[6]
In Vitro Efficacy
This compound demonstrated potent and selective inhibitory activity against PTDSS1 in cell-free assays.
| Compound | Target | IC50 (nM) |
| This compound | PTDSS1 | 100 |
| PTDSS2 | >10,000 |
Table 1: In vitro inhibitory activity of this compound against PTDSS1 and PTDSS2.[3][4]
Experimental Protocol: siRNA Transfection and Growth Assay
To validate the on-target effect of PTDSS1 inhibition, siRNA-mediated knockdown of PTDSS1 was performed.[5]
-
Cell Seeding: Cells were seeded at a density of 1 × 10^5 cells/well in a 6-well plate.
-
Transfection: Cells were transfected with 10 nmol/L of ON-TARGET Plus SMARTpool siRNA for PTDSS1 or a non-silencing control siRNA using Lipofectamine RNAiMAX.[5]
-
Growth Monitoring: Transfected cells were re-seeded in a 96-well plate at 2 × 10^4 cells/well. Cell growth was monitored over several days by measuring ATP levels using ATPlite 1step, with luminescence detection via an EnVision plate reader.[5]
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.
Caption: General workflow for in vivo efficacy studies of this compound.
In a xenograft model using Jeko-1 cells, daily oral administration of this compound at doses of 10-100 mg/kg for 21 days inhibited the colonization of cancer cells in the bone marrow and prolonged the survival of the mice.[1] Furthermore, in immunocompetent mice with tumors containing both PTDSS2 wild-type and knockout cells, this compound treatment effectively suppressed tumor growth, suggesting it can overcome tumor heterogeneity by modulating the tumor immune microenvironment.[5] The use of this compound has also been shown to enhance the efficacy of PD-1 inhibitors.[10]
| Tumor Model | Treatment | Dosage (mg/kg, daily) | Outcome |
| HCT116 PTDSS2-KO | This compound | 10, 30, 100 | Tumor regression |
| A375 PTDSS2-KO | This compound | 10, 30, 100 | Tumor regression |
| Jeko-1 Xenograft | This compound | 10-100 | Inhibited bone marrow colonization, prolonged survival |
Table 2: Summary of in vivo efficacy of this compound in various tumor models.[1][9]
Conclusion
This compound is a novel, potent, and selective PTDSS1 inhibitor with a well-defined mechanism of action based on synthetic lethality in PTDSS2-deficient cancers. Its development has been supported by robust in vitro and in vivo preclinical data, as well as an efficient and scalable manufacturing process. The ability of this compound to overcome tumor heterogeneity and potentially enhance immunotherapies highlights its significant potential as a targeted cancer therapeutic. Further clinical investigation is warranted to fully elucidate its safety and efficacy in human patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2488609-41-0|DC Chemicals [dcchemicals.com]
- 3. Novel inhibitors | DC Chemicals [dcchemicals.com]
- 4. Products | DC Chemicals [dcchemicals.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of Efficient Manufacturing Method for PTDSS1 Inhibitor Utilizing a Practical and Unique Optical Resolution [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PTDSS1 Enhances Cancer Cell Immunogenicity [creative-biogene.com]
The Role of Phosphatidylserine Synthase 1 (PTDSS1) in Cancer Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphatidylserine Synthase 1 (PTDSS1) is emerging as a critical player in cancer biology, influencing tumor growth, immune evasion, and metabolic reprogramming. As the enzyme responsible for a key step in phosphatidylserine (PS) biosynthesis, PTDSS1's activity has profound implications for the tumor microenvironment and represents a promising therapeutic target. This technical guide provides a comprehensive overview of the multifaceted role of PTDSS1 in oncology, detailing its involvement in key signaling pathways, summarizing quantitative data from seminal studies, and providing detailed experimental protocols for its investigation.
Introduction to PTDSS1
PTDSS1, or Phosphatidylserine Synthase 1, is an enzyme that catalyzes the synthesis of phosphatidylserine (PS) from phosphatidylcholine (PC) through a base-exchange reaction.[1] PS is a crucial phospholipid typically sequestered on the inner leaflet of the plasma membrane in healthy cells. In cancer cells, however, PS is frequently externalized to the outer leaflet, where it acts as a significant immunosuppressive signal.[2] PTDSS1, therefore, plays a pivotal role in establishing this immunosuppressive tumor microenvironment. Elevated expression of PTDSS1 has been observed in various cancers, including breast, lung, and bladder cancer, and often correlates with poor patient prognosis.[3][4][5]
PTDSS1 in the Tumor Microenvironment and Immune Evasion
One of the most well-characterized roles of PTDSS1 in cancer is its contribution to an immunosuppressive tumor microenvironment (TME). By synthesizing PS, PTDSS1 facilitates the externalization of PS on apoptotic and even viable tumor cells. This exposed PS is recognized by the PS receptor MERTK on tumor-associated macrophages (TAMs), leading to their proliferation and the promotion of a tumor-promoting inflammatory environment.[3][6][7]
Depletion of PTDSS1 in tumor cells leads to reduced levels of ether-phosphatidylserine (ePS), stunted tumor growth, and decreased infiltration of TAMs.[3][7] Furthermore, targeting the PTDSS1/MERTK pathway has been shown to reduce macrophage proliferation.[3][7]
Synergy with Immune Checkpoint Blockade
Recent studies have highlighted the potential of targeting PTDSS1 to enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy.[2][8] Depletion of PTDSS1 in tumor cells has been shown to increase the expression of interferon-gamma (IFN-γ)–regulated genes, including B2m, Cxcl9, Cxcl10, and Stat1.[2][5][8] This leads to increased MHC-I expression on tumor cells, enhancing their recognition and killing by CD8+ T cells.[2][8] The combination of PTDSS1 inhibition with anti-PD-1 therapy results in improved tumor control and prolonged survival in preclinical models.[2][8]
PTDSS1 in Cancer Cell Metabolism and Proliferation
Beyond its role in the TME, PTDSS1 is also intrinsically involved in the metabolic reprogramming of cancer cells. In lung cancer, PTDSS1 has been shown to promote aerobic glycolysis, a hallmark of cancer metabolism, through the regulation of pyruvate kinase M2 (PKM2).[4][9] Overexpression of PTDSS1 enhances lung cancer cell proliferation, migration, and invasion.[4][9]
B-Cell Lymphoma Dependency
In B-cell lymphoma, cancer cells exhibit a high dependency on PS synthesis for survival.[10][11] Inhibition of PTDSS1 in these cells leads to an imbalance in the membrane phospholipidome, resulting in hyperactivation of the B-cell receptor (BCR).[10][11] This aberrant signaling cascade triggers a lethal increase in intracellular calcium, leading to apoptotic cell death.[10][11]
Therapeutic Targeting of PTDSS1
The critical roles of PTDSS1 in cancer biology make it an attractive therapeutic target. Several strategies are being explored, including direct pharmacological inhibition and exploiting synthetic lethal interactions.
PTDSS1 Inhibitors
Potent and selective inhibitors of PTDSS1 have been developed and show promise in preclinical studies.[1][12] These inhibitors can induce apoptosis in cancer cells that are dependent on PTDSS1 activity.[13]
Synthetic Lethality with PTDSS2 Deletion
A promising therapeutic strategy involves targeting PTDSS1 in cancers with a deletion of the PTDSS2 gene.[1][14] PTDSS2 is another phosphatidylserine synthase that can compensate for the loss of PTDSS1.[1] In cancer cells lacking PTDSS2, inhibition of PTDSS1 leads to a profound depletion of PS, triggering endoplasmic reticulum (ER) stress and immunogenic cell death.[1][14] This approach has been shown to lead to tumor regression in preclinical models.[1][14]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on PTDSS1 in cancer.
| Cancer Type | PTDSS1 Expression Status | Correlation with Prognosis | Reference(s) |
| Breast Cancer | Frequently overexpressed and copy-number gain | Negative correlation with patient survival | [3][7] |
| Lung Cancer | Significantly overexpressed | Correlates with poor patient prognosis | [4][9] |
| Bladder Cancer | Frequently amplified (>20%) | Negative correlation with patient survival | [5] |
| Renal Cancer | - | Negative correlation with patient survival | [5] |
| Melanoma | - | High PTDSS1 levels correlate with poor response to anti-PD-1 | [5] |
Table 1: PTDSS1 Expression and Prognostic Significance in Various Cancers.
| Cell Line | PTDSS1 Manipulation | Effect on Proliferation/Viability | Quantitative Change | Reference(s) |
| PyMT (Murine Mammary Carcinoma) | Knockdown | No significant change in vitro | - | [3] |
| PTDSS2-KO HCT 116 (Human Colon Cancer) | PTDSS1 inhibitor | Strong antiproliferative activity | GI50 = 0.014 µM | [12] |
| A549 (Human Lung Cancer) | Overexpression | Enhanced proliferation | - | [4][9] |
| NCI-H1299 (Human Lung Cancer) | Overexpression | Enhanced proliferation | - | [4][9] |
| B-cell lymphoma cell lines | PTDSS1 inhibitor | Suppression of growth | - | [10][11] |
Table 2: Effects of PTDSS1 Modulation on Cancer Cell Proliferation and Viability.
| PTDSS1 Inhibitor | Cancer Cell Line | IC50/GI50 | Reference(s) |
| Exemplified pyrrolopyrazole derivative | PTDSS1-expressing Sf9 cells | IC50 = 0.2 µM | [12] |
| Exemplified pyrrolopyrazole derivative | PTDSS2-KO HCT 116 cells | IC50 = 0.003 µM (PS synthesis) | [12] |
| Exemplified pyrrolopyrazole derivative | PTDSS2-KO HCT 116 cells | GI50 = 0.014 µM (proliferation) | [12] |
Table 3: Inhibitory Concentrations of PTDSS1 Inhibitors.
| Gene | Cancer Model | PTDSS1 Manipulation | Fold Change in Expression | Reference(s) |
| B2m | MB49 (Murine Bladder Cancer) | Knockdown | Upregulated | [5] |
| Cxcl9 | MB49 (Murine Bladder Cancer) | Knockdown | Upregulated | [5] |
| Cxcl10 | MB49 (Murine Bladder Cancer) | Knockdown | Upregulated | [5] |
| Stat1 | MB49 (Murine Bladder Cancer) | Knockdown | Upregulated | [5] |
| LDHA | A549, NCI-H1299 (Human Lung Cancer) | Overexpression | Increased mRNA levels | [4][15] |
| GLUT1 | A549, NCI-H1299 (Human Lung Cancer) | Overexpression | Increased mRNA levels | [4][15] |
| PKM2 | A549, NCI-H1299 (Human Lung Cancer) | Overexpression | Increased mRNA levels | [4][15] |
Table 4: PTDSS1-Mediated Regulation of Gene Expression.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows related to PTDSS1 research.
Caption: PTDSS1-MERTK signaling axis in the tumor microenvironment.
Caption: Synergy between PTDSS1 inhibition and anti-PD-1 therapy.
Caption: Experimental workflow for generating PTDSS1 knockout cell lines.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PTDSS1 in cancer biology.
PTDSS1 Knockdown using shRNA
-
Vector Preparation: Utilize pGFP-C-shLenti plasmids containing shRNA sequences targeting PTDSS1. A non-targeting shRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Infect target cancer cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection: 24 hours post-transduction, select for transduced cells using puromycin at a pre-determined optimal concentration (e.g., 2.5 µg/mL).[12]
-
Validation: Confirm PTDSS1 knockdown at the mRNA level by qRT-PCR and at the protein level by Western blotting.
Quantitative Real-Time PCR (qRT-PCR) for PTDSS1
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit or reagent (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and PTDSS1-specific primers.
-
Data Analysis: Normalize the Cq values of PTDSS1 to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the relative fold change in expression using the ΔΔCq method.
Western Blotting for PTDSS1
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PTDSS1 (e.g., rabbit polyclonal) diluted in blocking buffer (e.g., 1:1000 to 1:8000) overnight at 4°C.[3][10][16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC) for PTDSS1
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PTDSS1 (e.g., rabbit polyclonal) diluted in antibody diluent (e.g., 1:200) overnight at 4°C.[3]
-
Secondary Antibody and Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody, followed by visualization with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of a PTDSS1 inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion and Future Directions
PTDSS1 has emerged as a multifaceted and critical regulator in cancer biology. Its roles in shaping the tumor microenvironment, promoting immune evasion, and driving cancer cell metabolism underscore its potential as a high-value therapeutic target. The synergy observed between PTDSS1 inhibition and immune checkpoint blockade is particularly promising and warrants further clinical investigation. Future research should focus on the development of more potent and selective PTDSS1 inhibitors, the identification of biomarkers to predict response to PTDSS1-targeted therapies, and the exploration of PTDSS1's role in other cancer types and its potential involvement in resistance to conventional therapies. A deeper understanding of the complex regulatory networks governed by PTDSS1 will undoubtedly pave the way for novel and effective anti-cancer strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. origene.com [origene.com]
- 3. PTDSS1 antibody (20820-1-AP) | Proteintech [ptglab.com]
- 4. PTDSS1 Drives Glycolysis and Malignant Progression of Lung Cancer Through Maintaining Nuclear–Mitochondrial Homeostatic Crosstalk [imrpress.com]
- 5. Loss of PTDSS1 in tumor cells improves immunogenicity and response to anti–PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of PTDSS1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biocompare.com [biocompare.com]
- 9. PTDSS1 Drives Glycolysis and Malignant Progression of Lung Cancer Through Maintaining Nuclear-Mitochondrial Homeostatic Crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-PTDSS1 Antibody (A90494) | Antibodies.com [antibodies.com]
- 11. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. Collection - Data from Potent and Selective PTDSS1 Inhibitors Induce Collateral Lethality in Cancers with PTDSS2 Deletion - Cancer Research - Figshare [aacr.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. PTDSS1 Polyclonal Antibody (PA5-88957) [thermofisher.com]
The Synthetic Lethality of PTDSS1 and PTDSS2: A Technical Guide for Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either single gene does not, presents a powerful strategy in cancer therapy. This technical guide delves into the synthetic lethal relationship between two key enzymes in phosphatidylserine (PS) biosynthesis, PTDSS1 and PTDSS2. The frequent deletion of the PTDSS2 gene in various cancers, due to its location within a tumor-suppressive locus, renders these cancer cells exquisitely dependent on the paralogous enzyme, PTDSS1, for survival. This dependency creates a therapeutic window for the development of potent and selective PTDSS1 inhibitors. This document provides a comprehensive overview of the core concepts, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The PTDSS1/PTDSS2 Synthetic Lethal Axis
Phosphatidylserine (PS) is an essential phospholipid component of cellular membranes, playing crucial roles in signal transduction, cell division, and apoptosis. In mammalian cells, PS synthesis is carried out by two functionally redundant enzymes: Phosphatidylserine Synthase 1 (PTDSS1) and Phosphatidylserine Synthase 2 (PTDSS2).[1] While PTDSS1 primarily utilizes phosphatidylcholine (PC) as a substrate, PTDSS2 utilizes phosphatidylethanolamine (PE).[1] The functional redundancy of these enzymes is highlighted by the fact that single knockout of either Ptdss1 or Ptdss2 in mice does not impair viability; however, a double knockout is embryonically lethal.[1]
The PTDSS2 gene is located at the 11p15.5 chromosomal locus, a region frequently lost in a variety of human cancers, including those of the lung and breast, as well as gliomas.[1] This collateral deletion of PTDSS2 in cancer cells leads to a critical dependency on PTDSS1 for the maintenance of PS levels and, consequently, for their survival. This scenario establishes a classic synthetic lethal relationship, where targeting PTDSS1 in PTDSS2-deficient tumors offers a promising therapeutic strategy.
Recent research has led to the development of potent and selective small molecule inhibitors of PTDSS1.[1] These inhibitors have been shown to phenocopy the effects of PTDSS1 depletion, leading to selective cell death in PTDSS2-deficient cancer cells and tumor regression in preclinical models.[1] The mechanism of cell death is linked to the induction of profound endoplasmic reticulum (ER) stress and subsequent immunogenic cell death, which can also stimulate an anti-tumor immune response.[1]
This guide will explore the foundational data and methodologies that underpin the therapeutic potential of targeting the PTDSS1/PTDSS2 synthetic lethal interaction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the synthetic lethality of PTDSS1 and PTDSS2.
Table 1: In Vitro Efficacy of PTDSS1 Inhibitors
| Cell Line | PTDSS2 Status | PTDSS1 Inhibitor | IC50 (nmol/L) | Reference |
| HCT116 | Wild-Type | DS55980254 | >10,000 | [1] |
| HCT116 | Knockout | This compound | 100 | [2] |
| A375 | Wild-Type | This compound | >10,000 | [2] |
| A375 | Knockout | This compound | <100 | [2] |
| Jeko-1 | Not Specified | DS68591889 | <1 | [3] |
| SU-DHL-6 | Not Specified | DS68591889 | <1 | [4] |
| Ramos | Not Specified | DS68591889 | <1 | [4] |
Table 2: In Vivo Efficacy of PTDSS1 Inhibitor this compound
| Xenograft Model | PTDSS2 Status | Treatment | Tumor Growth Inhibition | Body Weight Loss | Reference |
| HCT116 | Knockout | This compound (10 mg/kg, daily, p.o.) | Significant Regression | Not significant | [2] |
| HCT116 | Knockout | This compound (30 mg/kg, daily, p.o.) | Significant Regression | Not significant | [2] |
| A375 | Knockout | This compound (10 mg/kg, daily, p.o.) | Significant Regression | Not significant | [2] |
| A375 | Knockout | This compound (30 mg/kg, daily, p.o.) | Significant Regression | Not significant | [2] |
Table 3: Gene Expression Changes upon PTDSS1 Inhibition in PTDSS2-KO Cells
| Gene | Function | Fold Change | Reference |
| DDIT3 (CHOP) | ER Stress Mediator | Upregulated | [1] |
| ATF4 | ER Stress Transcription Factor | Upregulated | [1] |
| BIP (HSPA5) | ER Chaperone | Upregulated | [1] |
Signaling Pathways and Mechanistic Insights
Inhibition of PTDSS1 in a PTDSS2-deficient background leads to a drastic reduction in cellular phosphatidylserine levels. This depletion of a critical membrane phospholipid triggers profound stress on the endoplasmic reticulum, the primary site of lipid synthesis. The resulting unfolded protein response (UPR) is a key driver of the observed cell death.
Caption: PTDSS1 inhibition in PTDSS2-deleted cells leads to apoptosis via ER stress.
The activation of the UPR, particularly the ATF4-CHOP axis, is a critical step in initiating apoptosis. Furthermore, the mode of cell death is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs) such as High Mobility Group Box 1 (HMGB1).[1] The release of HMGB1 can activate dendritic cells, bridging the innate and adaptive immune systems and potentially leading to a durable anti-tumor immune response.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of PTDSS1/PTDSS2 synthetic lethality. For full details, refer to the source publication.
Cell Culture and Generation of Knockout Lines
-
Cell Lines: HCT116 (colorectal carcinoma) and A375 (melanoma) cell lines are commonly used.
-
Culture Conditions: Cells are maintained in McCoy's 5A or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Gene Knockout: PTDSS2 knockout cell lines are generated using CRISPR/Cas9 technology. Briefly, guide RNAs targeting an early exon of PTDSS2 are cloned into a Cas9-expressing vector. Following transfection, single-cell clones are isolated, and successful knockout is confirmed by genomic DNA sequencing and Western blot analysis for PTDSS2 protein expression.
In Vitro Cell Viability Assays
-
Method: Cells are seeded in 96-well plates and treated with a serial dilution of the PTDSS1 inhibitor for a specified period (e.g., 72 hours).
-
Readout: Cell viability is assessed using a luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: IC50 values are calculated using a non-linear regression analysis of the dose-response curves.
Western Blot Analysis
-
Lysate Preparation: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against proteins of interest (e.g., PTDSS2, BIP, CHOP, ATF4, and a loading control like β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) in a basement membrane matrix (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups. The PTDSS1 inhibitor is administered orally, once daily.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size, and tumors are excised for further analysis.
Caption: A typical experimental workflow for evaluating PTDSS1 inhibitors.
Transcriptome Analysis
-
RNA Extraction and Sequencing: RNA is extracted from cells treated with the PTDSS1 inhibitor or vehicle control. RNA quality is assessed, and libraries are prepared for RNA sequencing (RNA-seq).
-
Data Analysis: Raw sequencing reads are aligned to the human genome, and differential gene expression analysis is performed. Gene set enrichment analysis (GSEA) is then used to identify significantly enriched biological pathways.
Conclusion and Future Directions
The synthetic lethal interaction between PTDSS1 and PTDSS2 represents a highly promising avenue for the development of targeted cancer therapies. The frequent loss of PTDSS2 in a wide range of tumors provides a clear biomarker for patient stratification. The development of potent and selective PTDSS1 inhibitors has demonstrated robust preclinical efficacy, driven by the induction of ER stress and immunogenic cell death.
Future research in this area should focus on:
-
Clinical Translation: Advancing lead PTDSS1 inhibitors into clinical trials to evaluate their safety and efficacy in patients with PTDSS2-deficient tumors.
-
Biomarker Development: Refining and validating companion diagnostics to accurately identify patients with PTDSS2 deletions.
-
Combination Therapies: Investigating the synergistic potential of PTDSS1 inhibitors with other anti-cancer agents, particularly immunotherapies, given the immunogenic nature of the induced cell death.
-
Mechanisms of Resistance: Elucidating potential mechanisms of acquired resistance to PTDSS1 inhibition to develop strategies to overcome them.
References
An In-depth Technical Guide to DS55980254: A Selective PTDSS1 Inhibitor and its Impact on the Phosphatidylserine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DS55980254, a potent and selective orally active inhibitor of Phosphatidylserine Synthase 1 (PTDSS1). We delve into the critical role of PTDSS1 in the de novo synthesis of phosphatidylserine (PS), a vital phospholipid for cellular function. This document details the mechanism of action of this compound, summarizing key quantitative data on its inhibitory activity and in vivo efficacy. Furthermore, we provide detailed experimental protocols for relevant assays, including in vitro PTDSS1 activity assessment, lipidomics analysis of PS and its precursors, and in vivo evaluation using B-cell lymphoma xenograft models. The guide also elucidates the downstream consequences of PTDSS1 inhibition, particularly its impact on B-cell receptor (BCR) signaling, a critical pathway in certain malignancies. Visual diagrams of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies discussed.
Introduction: The Phosphatidylserine Synthesis Pathway and the Role of PTDSS1
Given its fundamental role, dysregulation of PS synthesis has been implicated in various diseases. Notably, the dependency of certain cancer cells, particularly B-cell lymphomas, on PS synthesis has identified PTDSS1 as a promising therapeutic target.[4][6]
This compound: A Selective Inhibitor of PTDSS1
This compound is a potent, selective, and orally active small molecule inhibitor of PTDSS1.[2][7] Its targeted inhibition of PTDSS1 blocks the synthesis of intracellular PS from PC, leading to a significant reduction in cellular PS levels.[7] This targeted approach offers a promising strategy for investigating the physiological roles of PTDSS1 and for the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| PTDSS1 | Cell-free | 100 | Selective over PTDSS2 | [2] |
| PTDSS2 | Cell-free | > 4400 | - | [8] |
Table 2: In Vivo Efficacy of this compound in B-Cell Lymphoma Xenograft Models
| Cell Line | Mouse Model | Dosage and Administration | Key Findings | Reference |
| Jeko-1 | Xenograft | 10-100 mg/kg, p.o., once daily for 21 days | Inhibited colonization of Jeko-1 cells in the bone marrow and prolonged survival. | [7] |
| HCT116 PTDSS2-KO | Subcutaneous Xenograft | 10-30 mg/kg, daily, p.o. | Induced tumor regression without significant body weight loss. | [2] |
| A375 PTDSS2-KO | Subcutaneous Xenograft | 10-30 mg/kg, daily, p.o. | Induced tumor regression. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the phosphatidylserine synthesis pathway.
Cell-Free PTDSS1 Activity Assay
This protocol is adapted from methodologies used to characterize PTDSS1 inhibitors.[9]
Objective: To determine the in vitro inhibitory activity of this compound on PTDSS1.
Materials:
-
Human PTDSS1 expressed in Sf9 insect cells (microsome membrane fraction)
-
[¹⁴C]-L-serine
-
Phosphatidylcholine (PC) liposomes
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM CaCl₂, 1 mM DTT
-
This compound stock solution in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, PC liposomes, and [¹⁴C]-L-serine.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the microsome membrane fraction containing PTDSS1.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[10]
-
Stop the reaction by adding an appropriate quenching solution (e.g., 10% trichloroacetic acid).
-
Filter the reaction mixture through a glass fiber filter to capture the radiolabeled PS incorporated into the membrane fraction.
-
Wash the filter extensively to remove unincorporated [¹⁴C]-L-serine.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Quantitative Lipidomics Analysis of Phosphatidylserine and Phosphatidylethanolamine by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of PS and PE in cellular extracts.
Objective: To quantify the changes in PS and PE levels in cells treated with this compound.
Materials:
-
Cell culture and this compound treatment reagents
-
Lipid extraction solvents (e.g., chloroform, methanol, water in a Bligh-Dyer method)
-
Internal standards for PS and PE (e.g., deuterated or odd-chain fatty acid species)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reverse-phase C18 column
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.
-
Harvest cells and perform a cell count for normalization.
-
Perform lipid extraction using a method like the Bligh-Dyer extraction, spiking in internal standards at the beginning of the procedure.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the lipid extract onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases such as water/acetonitrile with additives like formic acid and ammonium formate for separation.[11]
-
Perform mass spectrometric analysis in negative ion mode for PS and PE.
-
Utilize Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each lipid species and the internal standards.
-
-
Data Analysis:
-
Integrate the peak areas for each lipid species and the corresponding internal standard.
-
Calculate the concentration of each lipid species relative to the internal standard and normalize to the initial cell number or protein content.
-
Compare the lipid profiles of this compound-treated cells to control cells.
-
B-Cell Lymphoma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a B-cell lymphoma cell line.[6][7]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Jeko-1)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture the B-cell lymphoma cells under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of approximately 1 x 10⁷ cells/mL. A 1:1 mixture with Matrigel can be used to improve tumor take rate.[7]
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1 x 10⁶ cells) into the flank of each mouse.[7]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-100 mg/kg) or vehicle control daily via oral gavage.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Signaling Pathways and Logical Relationships
The Phosphatidylserine Synthesis Pathway
The synthesis of phosphatidylserine is a crucial juncture in cellular phospholipid metabolism.
Caption: The mammalian phosphatidylserine synthesis pathway.
Impact of PTDSS1 Inhibition on B-Cell Receptor (BCR) Signaling
Inhibition of PTDSS1 by this compound leads to a reduction in PS levels, which in turn affects the balance of other phospholipids, such as phosphoinositides. This imbalance can lower the activation threshold of the B-cell receptor, leading to its hyperactivation.[12]
Caption: Effect of this compound on BCR signaling.
Experimental Workflow for In Vivo Efficacy Study
A logical workflow is crucial for conducting a successful in vivo study to evaluate the efficacy of this compound.
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound is a valuable research tool for elucidating the roles of PTDSS1 in cellular physiology and pathology. Its selectivity and oral bioavailability make it a promising lead compound for the development of novel therapeutics targeting cancers with a dependency on the phosphatidylserine synthesis pathway, such as certain B-cell lymphomas. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate further research into this important area of lipid metabolism and drug discovery.
References
- 1. A single run LC-MS/MS method for phospholipidomics - Vigipallia [integ04-cnspfv.archimed.fr]
- 2. Ramos Cell Line - B-Cell Lymphoma Research [cytion.com]
- 3. Ramos Xenograft Model | Xenograft Services [xenograft.net]
- 4. lcms.cz [lcms.cz]
- 5. Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Therapeutic Applications of DS55980254: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS55980254 is a potent and selective, orally active small molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1). Preclinical research has identified promising therapeutic applications for this compound, primarily in the field of oncology, with a potential secondary application in the management of hypercholesterolemia. In oncology, this compound leverages the principle of synthetic lethality to target cancer cells with a deficiency in the PTDSS2 enzyme. This targeted inhibition leads to a cascade of cellular events, including endoplasmic reticulum (ER) stress and immunogenic cell death (ICD), ultimately resulting in tumor regression and prolonged survival in preclinical models. In the context of lipid metabolism, inhibition of PTDSS1 by this compound has been shown to activate the sterol regulatory element-binding protein (SREBP) pathway, a key regulator of cholesterol homeostasis. This technical guide provides an in-depth overview of the core mechanism of action, preclinical efficacy data, and detailed experimental protocols related to the potential therapeutic applications of this compound.
Core Mechanism of Action
This compound's therapeutic potential stems from its specific inhibition of PTDSS1, an enzyme responsible for the synthesis of phosphatidylserine (PS) from phosphatidylcholine (PC). Mammalian cells have a redundant enzyme, PTDSS2, which synthesizes PS from phosphatidylethanolamine (PE). The therapeutic strategies for this compound are based on the cellular consequences of PTDSS1 inhibition in different biological contexts.
Oncology: Synthetic Lethality in PTDSS2-Deficient Cancers
A significant number of human cancers exhibit a homozygous deletion of the PTDSS2 gene. In these cancer cells, the sole reliance on PTDSS1 for PS synthesis creates a critical vulnerability. Inhibition of PTDSS1 by this compound in PTDSS2-deleted cancer cells leads to a dramatic depletion of intracellular PS, triggering a cascade of events culminating in cell death.[1]
This process involves:
-
Endoplasmic Reticulum (ER) Stress: The depletion of PS, a crucial component of the ER membrane, disrupts ER homeostasis and activates the unfolded protein response (UPR), leading to significant ER stress.[1]
-
Immunogenic Cell Death (ICD): The ER stress-induced cell death is immunogenic in nature. This is characterized by the release of damage-associated molecular patterns (DAMPs), such as high mobility group box 1 (HMGB1), from the dying cancer cells.[2] These DAMPs act as "danger signals" to the immune system.
-
Activation of Anti-Tumor Immunity: The released DAMPs promote the maturation and activation of dendritic cells (DCs), which are potent antigen-presenting cells. Activated DCs can then prime an adaptive anti-tumor immune response, leading to the destruction of cancer cells.[1]
Cholesterol Metabolism: Activation of the SREBP Pathway
Inhibition of PTDSS1 by this compound has been shown to allosterically inhibit the enzyme, leading to a reduction in cellular PS levels. This decrease in a key membrane phospholipid appears to trigger the activation of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. The SREBP family of transcription factors are master regulators of cholesterol and fatty acid synthesis.
The proposed mechanism involves:
-
SREBP Activation: Reduced PS levels are sensed, leading to the proteolytic cleavage and activation of SREBP2.
-
Increased LDL Receptor Expression: Activated SREBP2 translocates to the nucleus and upregulates the transcription of genes involved in cholesterol homeostasis, most notably the gene for the low-density lipoprotein receptor (LDLR).
-
Enhanced LDL Uptake: Increased expression of LDLR on the cell surface leads to enhanced uptake of LDL cholesterol from the circulation into the cells.
This mechanism suggests a potential therapeutic application for this compound in lowering plasma LDL cholesterol levels.[3]
Preclinical Efficacy Data (Oncology)
The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models of human cancers with PTDSS2 deletion. The following tables summarize the key findings from these in vivo studies.
Table 1: In Vivo Efficacy of this compound in Subcutaneous Xenograft Models
| Cell Line | Cancer Type | Animal Model | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |
| HCT116 PTDSS2-KO | Colorectal Carcinoma | Nude Mice | 10, 30, 100 mg/kg, p.o., daily | 28 days | Dose-dependent tumor regression observed. No significant body weight loss. | [2] |
| A375 PTDSS2-KO | Melanoma | Nude Mice | 10, 30, 100 mg/kg, p.o., daily | 11 days | Dose-dependent tumor regression observed. No significant body weight loss. | [2] |
Note: p.o. = oral administration
Table 2: In Vivo Efficacy of this compound in an Intravenous Xenograft Model
| Cell Line | Cancer Type | Animal Model | Dosage and Administration | Treatment Duration | Key Outcomes | Reference |
| Jeko-1 | Mantle Cell Lymphoma | Nude Mice | 10, 30, 100 mg/kg, p.o., daily | 21 days | Inhibited colonization of Jeko-1 cells in the bone marrow. Prolonged survival at 30 and 100 mg/kg doses. | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound.
In Vivo Xenograft Studies
-
Cell Lines and Culture: Human cancer cell lines with and without PTDSS2 deletion (e.g., HCT116 PTDSS2-KO, A375 PTDSS2-KO) are cultured under standard conditions.[2]
-
Animal Models: Immunodeficient mice (e.g., nude mice, NOD/SCID mice) are typically used to prevent rejection of the human tumor xenografts.[2][4]
-
Tumor Implantation: For subcutaneous models, a suspension of cancer cells (e.g., 1 x 107 HCT116 cells) is injected into the flank of the mice.[2] For intravenous models, cells are injected via the tail vein to mimic metastasis.[4]
-
Treatment: Once tumors reach a palpable size (e.g., 100-300 mm³), mice are randomized into treatment groups. This compound is administered orally, typically once daily, at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group receives the formulation without the active compound.[2]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. For survival studies, the time to a predetermined endpoint (e.g., tumor size limit, morbidity) is recorded.[2][4]
In Vitro Cell-Free PTDSS1/2 Inhibition Assay
-
Enzyme Source: Microsomal fractions containing human PTDSS1 or PTDSS2 are prepared from Sf9 insect cells infected with baculovirus expressing the respective enzymes.
-
Reaction: The enzyme fraction is incubated with a reaction mixture containing L-[14C]-serine (as a tracer), a phospholipid substrate (phosphatidylcholine for PTDSS1 or phosphatidylethanolamine for PTDSS2), and varying concentrations of this compound.
-
Detection: The amount of radiolabeled phosphatidylserine produced is quantified using scintillation counting to determine the inhibitory activity of this compound.
Cellular Phosphatidylserine Synthesis Assay
-
Cell Culture: Cancer cells (e.g., HCT116 parental and PTDSS2-KO) are seeded in 96-well plates.[2]
-
Treatment: Cells are treated with varying concentrations of this compound in the presence of L-[14C]-serine.[2]
-
Lipid Extraction and Analysis: After incubation, total lipids are extracted from the cells. The amount of [14C]-phosphatidylserine is quantified by thin-layer chromatography (TLC) followed by autoradiography or scintillation counting to assess the inhibition of cellular PS synthesis.[2]
Immunogenic Cell Death Marker Analysis (HMGB1 ELISA)
-
Cell Culture and Treatment: PTDSS2-deficient cancer cells (e.g., HCT116 PTDSS2-KO) are treated with this compound for a specified period (e.g., 48 hours).[2]
-
Sample Collection: The cell culture supernatant is collected.[2]
-
ELISA: The concentration of HMGB1 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions. An increase in extracellular HMGB1 is indicative of immunogenic cell death.[2]
Future Directions and Conclusion
The preclinical data for this compound strongly support its potential as a novel therapeutic agent, particularly in the oncology setting for cancers harboring a PTDSS2 deletion. The synthetic lethal approach is a clinically validated strategy, and the ability of this compound to induce an anti-tumor immune response is a highly desirable characteristic for modern cancer therapies. Further investigation into combination therapies, for example with immune checkpoint inhibitors, is warranted.
The potential for this compound to lower LDL cholesterol via activation of the SREBP pathway presents an intriguing, albeit less developed, therapeutic avenue. Quantitative in vivo studies are needed to validate this mechanism and assess its potential clinical translatability.
References
- 1. Increased LDL receptor by SREBP2 or SREBP2-induced lncRNA LDLR-AS promotes triglyceride accumulation in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SENP1 promotes MCL pathogenesis through regulating JAK-STAT5 pathway and SOCS2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenic cell death-related signature predicts prognosis and immunotherapy efficacy in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
DS55980254 for B-cell lymphoma research
[No title] 1
[2] Targeting the B-cell receptor pathway in B-cell malignancies - PubMed (2013-05-01) The B-cell receptor (BCR) is a key component of normal B-cell development and adaptive immunity. The BCR is composed of a surface immunoglobulin, which recognizes specific antigens, and a signaling component that is composed of CD79A and CD79B heterodimers. Antigen binding to the BCR initiates a signaling cascade that is mediated by a series of kinases, including spleen tyrosine kinase (SYK), Bruton's tyrosine kinase (BTK), and the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K). The importance of the BCR signaling pathway in the pathogenesis of B-cell malignancies is highlighted by the recent discovery of mutations of key components of this pathway, including CD79A/B, in a significant subset of patients with diffuse large B-cell lymphoma (DLBCL). In addition, recent clinical trials of small-molecule inhibitors of SYK, BTK, and PI3K have demonstrated remarkable activity in a broad range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, follicular lymphoma, and DLBCL. In this review, we will discuss the normal function of the BCR signaling pathway, the genetic and epigenetic alterations of this pathway in B-cell malignancies, and the recent clinical data on specific inhibitors of this pathway. ... (2013-05-01)
-
Substances
-
Phosphatidylinositol 3-Kinases.
-
Agammaglobulinaemia Tyrosine Kinase.
-
Intracellular Signaling Peptides and Proteins.
-
Protein-Tyrosine Kinases.
-
Syk Kinase. ... (2013-05-01) Antigen binding to the BCR initiates a signaling cascade that is mediated by a series of kinases, including spleen tyrosine kinase (SYK), Bruton's tyrosine kinase (BTK), and the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K). The importance of the BCR signaling pathway in the pathogenesis of B-cell malignancies is highlighted by the recent discovery of mutations of key components of this pathway, including CD79A/B, in a significant subset of patients with diffuse large B-cell lymphoma (DLBCL). ... (2013-05-01) The B-cell receptor (BCR) is a key component of normal B-cell development and adaptive immunity. The BCR is composed of a surface immunoglobulin, which recognizes specific antigens, and a signaling component that is composed of CD79A and CD79B heterodimers. ... (2013-05-01) In this review, we will discuss the normal function of the BCR signaling pathway, the genetic and epigenetic alterations of this pathway in B-cell malignancies, and the recent clinical data on specific inhibitors of this pathway. 3 DS55980254: A Novel PTDSS1 Inhibitor for B-cell Lymphoma Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an orally active and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), a critical enzyme in the synthesis of phosphatidylserine (PS).[4] Emerging research has identified PTDSS1 as a promising therapeutic target in B-cell lymphomas, a group of cancers that rely heavily on PS synthesis for survival.[5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Core Mechanism of Action
This compound functions by specifically inhibiting PTDSS1, one of the two enzymes responsible for PS synthesis in mammalian cells.[4][7] PTDSS1 catalyzes the conversion of phosphatidylcholine (PC) to PS.[8] In B-cell lymphoma cells, which exhibit a high dependency on PS, the inhibition of PTDSS1 leads to a significant reduction in intracellular PS levels.[5][6] This disruption of phospholipid homeostasis has profound downstream effects, ultimately triggering apoptotic cell death.[5]
A key consequence of PTDSS1 inhibition is the alteration of the plasma membrane's phospholipid composition. This imbalance lowers the activation threshold of the B-cell receptor (BCR), a crucial signaling pathway for B-cell survival and proliferation.[5][6] The aberrant, spontaneous hyperactivation of the BCR signaling cascade leads to an increase in downstream signaling, including elevated intracellular calcium levels, which culminates in apoptosis.[5][6]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insights into human phosphatidylserine synthase 1 reveal its inhibition promotes LDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Allosteric Inhibition of PTDSS1 by DS55980254: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylserine synthase 1 (PTDSS1) is a critical enzyme in the biosynthesis of phosphatidylserine (PS), a key phospholipid involved in various cellular processes, including signaling and membrane structure. The dysregulation of PTDSS1 activity has been implicated in several diseases, including cancer. DS55980254 has emerged as a potent and selective allosteric inhibitor of PTDSS1, demonstrating significant therapeutic potential. This technical guide provides an in-depth overview of the allosteric inhibition of PTDSS1 by this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualization of the associated signaling pathways.
Introduction to PTDSS1 and the Inhibitor this compound
PTDSS1 catalyzes the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to phosphatidylserine (PS) in the endoplasmic reticulum. This process is vital for maintaining cellular homeostasis. This compound is an orally active small molecule that selectively inhibits PTDSS1 without significantly affecting its isoform, PTDSS2. Recent structural studies have confirmed that this compound binds to an allosteric site on PTDSS1, leading to the modulation of its enzymatic activity. This targeted inhibition has been shown to induce synthetic lethality in cancer cells harboring a deletion of the PTDSS2 gene, highlighting a promising therapeutic strategy.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against PTDSS1.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC50 | Human PTDSS1 (cell-free) | 100 nM | [1] |
| IC50 | Human PTDSS2 (cell-free) | >10,000 nM | [2] |
| Effect on Cell Growth (IC50) | PTDSS2-KO HCT116 | Potent Inhibition | [1] |
| Effect on Cell Growth (IC50) | Parental HCT116 | Weak Inhibition | [1] |
| In vivo Efficacy | PTDSS2-KO HCT116 Xenograft | Tumor Regression (10-30 mg/kg, daily, p.o.) | [1] |
| In vivo Efficacy | PTDSS2-KO A375 Xenograft | Tumor Regression (10-30 mg/kg, daily, p.o.) | [1] |
Mechanism of Action and Signaling Pathways
The allosteric inhibition of PTDSS1 by this compound triggers a cascade of cellular events, primarily impacting three major signaling pathways: the Endoplasmic Reticulum (ER) Stress/Unfolded Protein Response (UPR), B-cell receptor (BCR) signaling, and the Sterol Regulatory Element-Binding Protein (SREBP) pathway.
PTDSS1 Catalytic Cycle and Allosteric Inhibition
The following diagram illustrates the enzymatic reaction of PTDSS1 and the point of inhibition by this compound.
Induction of ER Stress and the Unfolded Protein Response (UPR)
Inhibition of PTDSS1, particularly in PTDSS2-deficient cells, leads to a significant depletion of PS, which disrupts the lipid homeostasis of the endoplasmic reticulum, thereby inducing ER stress and activating the Unfolded Protein Response (UPR).
Modulation of B-Cell Receptor (BCR) Signaling
In B-cell lymphoma, inhibition of PTDSS1 and the resulting phospholipid imbalance lowers the activation threshold of the B-cell receptor (BCR), leading to hyperactivation, increased intracellular calcium, and ultimately apoptosis.
Activation of the SREBP Pathway
Recent cryo-EM studies have revealed that allosteric inhibition of PTDSS1 by this compound activates the SREBP pathway, which in turn enhances the expression of LDL receptors and increases cellular LDL uptake.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of PTDSS1 by this compound.
Cell-Free PS Synthesis Pulse Chase Assay
This assay measures the direct inhibitory effect of this compound on PTDSS1 enzymatic activity.
Materials:
-
PTDSS1-expressing Sf9 cell membrane fraction (enzyme source)
-
Reaction buffer: 50 mmol/L Hepes-NaOH (pH 7.5), 5 mmol/L CaCl₂
-
L-[¹⁴C(U)]-serine
-
This compound at various concentrations
-
96-well plates
-
10 mmol/L EDTA (stop solution)
-
Unifilter-96 GF/C plates and harvester
-
Scintillation counter
Procedure:
-
Prepare reaction solutions containing reaction buffer, L-[¹⁴C(U)]-serine, the PTDSS1-expressing Sf9 cell membrane fraction, and varying concentrations of this compound.
-
Add 100 µL of the reaction solutions to each well of a 96-well plate.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 10 mmol/L EDTA.
-
Recover the Sf9 cell membrane fractions using a Unifilter-96 GF/C plate and a harvester.
-
Measure the radioactivity of the captured membrane fractions using a scintillation counter to determine the amount of newly synthesized [¹⁴C]-PS.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based PS Synthesis Pulse Chase Assay
This assay evaluates the effect of this compound on de novo PS synthesis in intact cells.
Materials:
-
PTDSS2-KO and parental HCT116 cells
-
96-well plates
-
Minimum essential medium supplemented with 10% dialyzed bovine serum
-
L-[U-¹⁴C]-serine
-
PBS
-
Methanol
-
Methyl tert-butyl ether
Procedure:
-
Seed cells at 4 × 10⁴ cells/well in a 96-well plate and culture overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
Replace the medium with fresh medium containing 5 µCi/mL L-[U-¹⁴C]-serine.
-
Incubate for 30 minutes.
-
Wash the cells with PBS.
-
Add methanol to each well and incubate for 30 minutes at room temperature to extract lipids.
-
Recover the methanol extract and mix with methyl tert-butyl ether for phase separation.
-
Collect the lipid-containing phase and measure radioactivity using a scintillation counter.
-
Normalize the results to the total protein content in parallel wells.
Western Blotting for ER Stress Markers
This protocol is for detecting the upregulation of key UPR proteins following treatment with this compound.
Materials:
-
PTDSS2-KO cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-PERK (Thr980), ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat PTDSS2-KO cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Calcium Flux Assay in B-cells
This assay measures changes in intracellular calcium concentration in B-cell lymphoma lines after PTDSS1 inhibition.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
This compound
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Cell loading buffer (e.g., RPMI with 2% FCS and 25 mM HEPES)
-
BCR agonist (e.g., anti-IgM F(ab')₂)
-
Fluorometer or flow cytometer capable of measuring calcium flux
Procedure:
-
Treat B-cells with this compound or vehicle control.
-
Load the cells with a calcium indicator dye (e.g., 1.5 µM Indo-1 AM with Pluronic F-127) by incubating for 45 minutes at 37°C in the dark.
-
Wash the cells twice with buffer.
-
Resuspend the cells in the appropriate buffer and allow them to equilibrate.
-
Establish a baseline fluorescence reading.
-
Add the BCR agonist and immediately begin recording the fluorescence signal over time.
-
Analyze the change in fluorescence intensity or ratio to determine the intracellular calcium concentration changes.
Summary and Future Directions
This compound is a highly selective and potent allosteric inhibitor of PTDSS1 with significant preclinical activity, particularly in cancers with PTDSS2 deletion. Its mechanism of action involves the induction of ER stress, modulation of BCR signaling, and activation of the SREBP pathway. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of PTDSS1 inhibition. Future research should focus on elucidating the detailed structural basis of its allosteric inhibition, further exploring the downstream consequences of SREBP pathway activation, and conducting clinical trials to evaluate the safety and efficacy of this compound in relevant patient populations.
References
Methodological & Application
Application Notes and Protocols for DS55980254 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration and dosing of DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). The following information is intended for use in preclinical research settings.
Compound Information
| Compound Name | Target | Mechanism of Action |
| This compound | Phosphatidylserine Synthase 1 (PTDSS1) | Orally active inhibitor that blocks the synthesis of intracellular phosphatidylserine. This disrupts the balance of cell membrane phospholipids and can activate the B cell receptor (BCR) signaling pathway.[1] It has also been shown to activate SREBP pathways.[2] |
In Vivo Dosing and Administration Protocols
The following tables summarize established in vivo dosing regimens for this compound in various murine cancer models.
Table 1: Dosing Protocols for Xenograft Models
| Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Vehicle | Study Endpoints |
| Jeko-1 Xenograft Mouse Model | Jeko-1 (human mantle cell lymphoma) | 10, 30, 100 mg/kg | Oral (p.o.) | Once daily for 21 days | 0.5% Methylcellulose | Inhibition of Jeko-1 cell colonization in bone marrow, prolonged survival.[1][3] |
| HCT116 Xenograft Model | HCT116 wild-type and PTDSS2-KO#3 | Not specified | Oral (p.o.) | Once daily for 14 days (wild-type) or 28 days (PTDSS2-KO) | 0.5% Methylcellulose | Tumor volume, body weight.[4] |
| A375 Xenograft Model | A375 PTDSS2-KO#54 | Not specified | Oral (p.o.) | Once daily for 11 days | 0.5% Methylcellulose | Tumor volume, body weight.[4] |
| Ramos Xenograft Model | Ramos (human Burkitt's lymphoma) | Not specified | Oral (p.o.) | Not specified | Not specified | Tumor growth suppression.[3] |
Table 2: Dosing Protocol for Syngeneic Model
| Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Vehicle | Study Endpoints |
| BALB/cAJcl mice | CT26.WT and CT26.WT Pss2-KO#1 | 100 mg/kg | Oral (p.o.) | Once daily for 13 days | Not specified | Antitumor activity.[4] |
Table 3: Toxicity Study Protocol
| Animal Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Study Endpoints |
| Crl:CD1(ICR) mice | 100, 300, 1000 mg/kg | Oral (p.o.) gavage | Once daily for 14 days | 0.5% Methylcellulose | Organ weight, histopathology, hematology, serum chemistry.[4] |
Experimental Protocols
Preparation of Dosing Solution
For 0.5% Methylcellulose Vehicle:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend the weighed this compound in the 0.5% methylcellulose solution to achieve the desired final concentration.
-
Vortex thoroughly before each administration to ensure a uniform suspension.
For Corn Oil Vehicle:
-
Prepare a stock solution of this compound in DMSO (e.g., 50.0 mg/mL).[1]
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]
-
Mix thoroughly to ensure a uniform solution.[1]
Note: The solubility in corn oil may be limited, and this protocol is suggested for dosing periods not exceeding half a month.[1]
Animal Handling and Tumor Inoculation
-
Xenograft Models (HCT116, A375):
-
Female CAnN.Cg-Foxn1[nu]/CrlCrlj mice are used.[4]
-
HCT116 (1 x 10⁷ cells/head) or A375 (1 x 10⁶ cells/head) cells are transplanted subcutaneously into the right axillary region.[4]
-
Treatment is initiated when the tumor volume reaches 100 to 300 mm³.[4]
-
Tumor volume is calculated using the formula: (major axis × minor axis × minor axis) / 2.[4]
-
-
Xenograft Model (Jeko-1):
-
Syngeneic Model (CT26.WT):
Administration of this compound
-
Administer the prepared this compound suspension or solution orally (p.o.) via gavage.
-
The volume of administration should be based on the individual animal's body weight.
-
Administer once daily for the duration specified in the respective protocols.
Monitoring and Endpoint Analysis
-
Monitor animal body weight and tumor volume regularly (e.g., daily or every other day).[4]
-
For survival studies, monitor animals daily and euthanize when moribund criteria are met.
-
At the end of the study, euthanize animals and collect tissues and organs for further analysis (e.g., organ weight assessment, histopathology).[4]
-
Collect blood samples for hematology and serum chemistry analysis.[4]
-
For Jeko-1 xenograft models, in vivo bioluminescence imaging can be used to assess tumor burden.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in B-cell lymphoma.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular insights into human phosphatidylserine synthase 1 reveal its inhibition promotes LDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Preparing DS55980254 for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS55980254 is a potent and selective orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1), a critical enzyme in the synthesis of the phospholipid phosphatidylserine (PS).[1] Inhibition of PTDSS1 disrupts the balance of cellular phospholipids, leading to downstream effects on key signaling pathways. This document provides detailed application notes and protocols for the preparation and in vivo evaluation of this compound in animal models, focusing on its application in B-cell lymphoma and general toxicity assessment.
Mechanism of Action
This compound selectively inhibits PTDSS1, which catalyzes the conversion of phosphatidylcholine (PC) to phosphatidylserine (PS).[2][3] This inhibition leads to a reduction in cellular PS levels and an accumulation of other phospholipids, which in turn can trigger distinct cellular responses in different contexts. Two key pathways affected are the B-cell receptor (BCR) signaling pathway and the sterol regulatory element-binding protein (SREBP) pathway.[1][4]
In B-cell lymphomas, the altered phospholipid composition of the plasma membrane hyperactivates the BCR signaling cascade, leading to increased intracellular calcium levels and subsequent apoptotic cell death.[2][5]
Additionally, PTDSS1 inhibition by this compound has been shown to activate the SREBP pathway, which plays a central role in cholesterol homeostasis.[4] This activation leads to increased expression of the low-density lipoprotein (LDL) receptor, suggesting a potential therapeutic application in cholesterol management.[4]
Signaling Pathway Diagrams
Caption: BCR Signaling Hyperactivation by this compound.
Caption: SREBP Pathway Activation by this compound.
In Vivo Efficacy Model: Jeko-1 Xenograft in Mice
This protocol details the use of this compound in a Jeko-1 mantle cell lymphoma xenograft mouse model to assess its anti-tumor efficacy.[2]
Experimental Workflow
Caption: Jeko-1 Xenograft Experimental Workflow.
Materials
-
Jeko-1 human mantle cell lymphoma cell line (luciferase-expressing)
-
Immunodeficient mice (e.g., NOD/SCID or similar)
-
This compound
-
Vehicle for formulation (see below)
-
Cell culture medium and reagents
-
D-Luciferin for in vivo imaging
-
In vivo imaging system (IVIS or equivalent)
Formulation of this compound for Oral Administration
This compound can be formulated for oral gavage using one of the following protocols. The vehicle used in the Jeko-1 xenograft study was 0.5% methylcellulose.[2]
Protocol 1: Aqueous-based Formulation [1]
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
In a sterile tube, add 400 µL of PEG300 per 1 mL of final solution.
-
Add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex until a clear solution is obtained.
Protocol 2: Oil-based Formulation [1]
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
In a sterile tube, add 900 µL of corn oil per 1 mL of final solution.
-
Add 100 µL of the this compound DMSO stock solution.
-
Vortex thoroughly to ensure a uniform suspension.
Protocol 3: Methylcellulose-based Suspension [3]
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Weigh the required amount of this compound.
-
Add a small amount of the 0.5% methylcellulose solution to the powder to create a paste.
-
Gradually add the remaining vehicle while triturating to achieve a homogenous suspension at the desired concentration.
Experimental Protocol
-
Cell Culture: Culture Jeko-1 cells expressing luciferase according to standard protocols.
-
Cell Implantation: Harvest and resuspend Jeko-1 cells in sterile PBS or serum-free medium. Inject 1 x 10^7 cells intravenously into each mouse.[6]
-
Grouping: After tumor engraftment is confirmed (e.g., by initial bioluminescence imaging), randomize mice into treatment and control groups.
-
Treatment:
-
Monitoring:
-
Monitor tumor burden weekly using in vivo bioluminescence imaging. Inject mice intraperitoneally with D-luciferin (150 mg/kg) and image after 10-20 minutes.[2]
-
Record body weight and monitor for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and harvest bone marrow to quantify tumor cell colonization.
-
Alternatively, monitor survival as the primary endpoint.
-
Quantitative Data Summary
| Parameter | Jeko-1 Xenograft Model |
| Cell Line | Jeko-1 (luciferase-expressing) |
| Mouse Strain | Immunodeficient (e.g., NOD/SCID) |
| Administration Route | Oral (gavage) |
| Dosage | 10, 30, 100 mg/kg |
| Frequency | Once daily |
| Duration | 21 days |
| Vehicle | 0.5% Methylcellulose |
| Primary Endpoints | Inhibition of Jeko-1 cell colonization in bone marrow, prolonged survival |
14-Day Repeated Dose Toxicity Study in Mice
This protocol outlines a 14-day study to assess the general toxicity profile of this compound when administered orally to mice.[3]
Experimental Workflow
Caption: 14-Day Toxicity Study Experimental Workflow.
Materials
-
Healthy, young adult mice (e.g., Crl:CD1(ICR))[3]
-
This compound
-
Vehicle: 0.5% methylcellulose[3]
-
Standard laboratory animal diet and water
-
Equipment for blood collection, necropsy, and tissue processing
Experimental Protocol
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the start of the study.
-
Grouping: Randomly assign animals to treatment and control groups (n=5 per group is suggested).[3]
-
Dosing:
-
Observations:
-
Conduct clinical observations daily for signs of toxicity, morbidity, and mortality.
-
Record body weights at least weekly.
-
Measure food consumption at least weekly.
-
-
Terminal Procedures (Day 15):
-
Euthanize all animals.[3]
-
Collect blood samples via cardiac puncture or other appropriate method for hematology and serum chemistry analysis.
-
Perform a gross necropsy on all animals.
-
Collect and weigh major organs (e.g., liver, kidneys, spleen, heart, brain).
-
Preserve organs and tissues for histopathological examination.
-
Quantitative Data Summary
| Parameter | 14-Day Repeated Dose Toxicity Study |
| Animal Model | Crl:CD1(ICR) mice |
| Administration Route | Oral (gavage) |
| Dosage | 100, 300, 1000 mg/kg/day |
| Frequency | Once daily |
| Duration | 14 days |
| Vehicle | 0.5% Methylcellulose |
| Key Assessments | Clinical observations, body weight, organ weight, histopathology, hematology, serum chemistry |
| Reported Outcome | No severe toxicity observed up to 1000 mg/kg/day |
Conclusion
This compound is a promising PTDSS1 inhibitor with demonstrated in vivo activity in a B-cell lymphoma model and a favorable preclinical safety profile. The protocols provided herein offer a comprehensive guide for researchers to further investigate the therapeutic potential of this compound in relevant animal models. Careful attention to formulation and experimental design will be crucial for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. insights.inotiv.com [insights.inotiv.com]
Vehicle Solution for Oral Gavage Administration of DS55980254
Application Note & Protocol
Introduction
DS55980254 is a potent and selective, orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1) with an IC50 of 100 nM.[1][2] It effectively blocks the synthesis of intracellular phosphatidylserine.[3] This inhibition has been shown to activate the B cell receptor (BCR) signaling pathway and has demonstrated anti-tumor efficacy in preclinical models.[3][4] Furthermore, this compound has been found to allosterically inhibit PTDSS1, leading to the activation of SREBP pathways, which in turn enhances the expression of LDL receptors and increases cellular LDL uptake.[5] In certain cancer cells with PTDSS2 deletion, this compound can induce endoplasmic reticulum (ER) stress downstream of phosphatidylserine depletion.[1]
This document provides detailed protocols for the preparation of vehicle solutions for the oral gavage administration of this compound to support in vivo research applications. The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of the compound.
Data Presentation
The following table summarizes the recommended vehicle formulations for this compound, along with their known solubility and key characteristics.
| Vehicle Formulation | Composition | Solubility | Notes |
| Vehicle 1: Aqueous Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Suitable for studies requiring a clear solution.[3] |
| Vehicle 2: Oil-Based Formulation | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | A suitable alternative, particularly for longer-term studies where the aqueous formulation may not be ideal.[3] |
| Vehicle 3: Suspension | 0.5% Methylcellulose in Water | Not specified | Used in a 14-day repeated oral dose toxicity study in mice with doses up to 1000 mg/kg.[6] |
Experimental Protocols
Materials and Equipment
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Corn oil
-
Methylcellulose
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile pipette tips
-
Analytical balance
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
Preparation of Vehicle 1: Aqueous Formulation
This protocol describes the preparation of 10 mL of a 5 mg/mL solution of this compound in an aqueous vehicle.
-
Prepare the this compound Stock Solution:
-
Weigh 50 mg of this compound powder and place it in a 15 mL sterile conical tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
-
Prepare the Vehicle Mixture:
-
In a separate 50 mL sterile conical tube, add 4 mL of PEG300.
-
Add 0.5 mL of Tween-80 to the PEG300 and mix well by vortexing.
-
-
Combine and Finalize the Formulation:
-
Slowly add the 1 mL of this compound stock solution to the PEG300 and Tween-80 mixture while vortexing.
-
Add 4.5 mL of sterile saline to the mixture.
-
Vortex thoroughly to ensure a clear, homogenous solution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the solution can be gently warmed or sonicated.[3]
-
Preparation of Vehicle 2: Oil-Based Formulation
This protocol describes the preparation of 10 mL of a 5 mg/mL solution of this compound in an oil-based vehicle.
-
Prepare the this compound Stock Solution:
-
Weigh 50 mg of this compound powder and place it in a 15 mL sterile conical tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Combine and Finalize the Formulation:
-
In a separate 15 mL sterile conical tube, add 9 mL of corn oil.
-
Slowly add the 1 mL of this compound stock solution to the corn oil while vortexing.
-
Continue to vortex until the solution is homogenous.
-
Preparation of Vehicle 3: Suspension
This protocol describes the preparation of 10 mL of a suspension of this compound in 0.5% methylcellulose.
-
Prepare the 0.5% Methylcellulose Solution:
-
Heat 5 mL of sterile water to 60-70°C.
-
Slowly add 50 mg of methylcellulose to the hot water while stirring vigorously with a magnetic stirrer.
-
Once the methylcellulose is dispersed, remove the solution from the heat and add 5 mL of cold sterile water.
-
Continue stirring at room temperature until the solution is clear and viscous.
-
-
Prepare the this compound Suspension:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add a small amount of the 0.5% methylcellulose solution to the powder to create a paste.
-
Gradually add the remaining methylcellulose solution while vortexing to ensure a uniform suspension.
-
Visualizations
Experimental Workflow for Vehicle Preparation
Caption: Workflow for preparing aqueous and oil-based vehicle solutions of this compound.
Hypothetical Signaling Pathway Modulated by this compound
References
- 1. This compound | PTDSS1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound|CAS 2488609-41-0|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular insights into human phosphatidylserine synthase 1 reveal its inhibition promotes LDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell-Based Assays Using DS55980254
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS55980254 is a potent and selective, orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1] This enzyme is critical for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes.[2] Inhibition of PTDSS1 by this compound disrupts the balance of membrane phospholipids, leading to a cascade of cellular events with significant therapeutic potential in oncology. These application notes provide detailed protocols for key cell-based assays to investigate the mechanism of action and efficacy of this compound.
Mechanism of Action: this compound blocks the synthesis of intracellular phosphatidylserine. This selective inhibition has been shown to activate the B cell receptor (BCR) signaling pathway and the sterol regulatory element-binding protein (SREBP) pathway.[1][3] In cancer cells with a deletion of the PTDSS2 gene, this compound induces synthetic lethality by triggering an endoplasmic reticulum (ER) stress response, leading to immunogenic cell death.[2]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in various assays.
| Assay Type | Metric | Value | Conditions | Reference |
| Cell-Free PTDSS1 Inhibition | IC50 | 100 nM | Cell-free assay with purified human PTDSS1 | [4] |
| Cell-Free PTDSS2 Inhibition | Activity | No inhibition | Cell-free assay with purified human PTDSS2 | [4] |
| Cell Line | Genetic Background | Assay | Metric | Result | Reference |
| HCT116 | PTDSS2-KO | PS Production | Inhibition | Dose-dependent decrease | [4] |
| HCT116 | Parental | PS Production | Inhibition | Weak inhibition | [4] |
| HCT116 PTDSS2-KO#3 | PTDSS2 Knockout | Cell Growth | Inhibition | Dose-dependent decrease | [4] |
| A375 PTDSS2-KO#54 | PTDSS2 Knockout | Cell Growth | Inhibition | Dose-dependent decrease | [4] |
| HCT116 PTDSS2-KO#3 | PTDSS2 Knockout | HMGB1 Release | Induction | Dose-dependent increase | [2] |
| A375 PTDSS2-KO#54 | PTDSS2 Knockout | HMGB1 Release | Induction | Dose-dependent increase | [2] |
| CT26.WT Pss2-KO#1 | PTDSS2 Knockout | HMGB1 Release | Induction | Dose-dependent increase | [2] |
| HCT116 PTDSS2-KO | PTDSS2 Knockout | ER Stress Marker (BIP, DDIT3) | Induction | Upregulation observed | [2] |
Experimental Protocols
Cell Viability Assay (Synthetic Lethality)
This protocol determines the cytotoxic effect of this compound on cancer cells, particularly those with PTDSS2 deficiency.
Materials:
-
Cancer cell lines (e.g., PTDSS2-knockout and parental HCT116 or A375 cells)
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.01 nM to 10 µM.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
HMGB1 Release Assay (Immunogenic Cell Death)
This ELISA-based protocol quantifies the release of High Mobility Group Box 1 (HMGB1), a key marker of immunogenic cell death, from cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., PTDSS2-knockout HCT116, A375, or CT26.WT)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Human HMGB1 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1-2 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 48 hours.
-
-
Sample Collection:
-
Centrifuge the plate at 1000 x g for 10 minutes.
-
Carefully collect the cell culture supernatant for HMGB1 measurement.
-
-
ELISA Protocol:
-
Perform the HMGB1 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
Measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Calculate the concentration of HMGB1 in each sample based on the standard curve.
-
Plot the HMGB1 concentration against the this compound concentration to assess the dose-dependent effect.
-
Western Blot for ER Stress Markers
This protocol detects the upregulation of key endoplasmic reticulum (ER) stress markers, such as BiP (GRP78) and CHOP (DDIT3), in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., PTDSS2-knockout HCT116)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BiP, CHOP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1-10 µM) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Compare the expression of ER stress markers in treated versus untreated cells.
-
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for the Cell Viability Assay.
Caption: Workflow for the HMGB1 Release Assay.
References
Application Notes: Establishing a PTDSS2 Knockout Model for Preclinical Evaluation of DS55980254
Introduction
Phosphatidylserine (PS) is a crucial phospholipid involved in various cellular processes, including signaling, apoptosis, and membrane structure.[1] In mammalian cells, PS synthesis is carried out by two enzymes: Phosphatidylserine Synthase 1 (PTDSS1) and Phosphatidylserine Synthase 2 (PTDSS2).[2][3] While both enzymes produce PS, they utilize different substrates: PTDSS1 primarily uses phosphatidylcholine (PC), whereas PTDSS2 uses phosphatidylethanolamine (PE).[2][3] Recent studies have highlighted the potential of targeting PS synthesis in cancer therapy. Specifically, the compound DS55980254 has been identified as a potent and selective inhibitor of PTDSS1.[4][5] Interestingly, inhibition of PTDSS1 has been shown to be synthetically lethal in cancer cells that have a deletion of the PTDSS2 gene.[6] This suggests that creating a PTDSS2 knockout (KO) model is a critical step in evaluating the efficacy and mechanism of action of PTDSS1 inhibitors like this compound.
This document provides a detailed protocol for establishing a PTDSS2 knockout cell line model using CRISPR-Cas9 technology and its application in testing the therapeutic potential of this compound.
Rationale for PTDSS2 Knockout Model
The creation of a PTDSS2 knockout model is based on the principle of synthetic lethality. Cancer cells with a pre-existing loss of PTDSS2 become solely reliant on PTDSS1 for PS synthesis.[6] Inhibition of the remaining synthase, PTDSS1, by this compound leads to a profound depletion of cellular PS, triggering cell death.[7] This targeted approach offers a promising therapeutic window for cancers harboring PTDSS2 deletions. A PTDSS2 KO cell line serves as an invaluable in vitro model to:
-
Validate the synthetic lethal interaction between PTDSS2 loss and PTDSS1 inhibition.
-
Elucidate the downstream cellular consequences of complete PS depletion.
-
Determine the potency and specificity of PTDSS1 inhibitors like this compound.
-
Screen for other potential therapeutic agents that exploit this vulnerability.
Experimental Protocols
Protocol 1: Generation of PTDSS2 Knockout Cell Line using CRISPR-Cas9
This protocol outlines the steps for generating a stable PTDSS2 knockout cell line using the CRISPR-Cas9 system.[8][9][10][11]
1.1. sgRNA Design and Plasmid Construction
-
Target Selection: Identify a suitable target sequence in an early exon of the PTDSS2 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.[9] Use online design tools like CHOPCHOP to design two to four single guide RNAs (sgRNAs) with high on-target scores and low off-target predictions.[11]
-
Plasmid Backbone: Utilize a commercially available plasmid vector that co-expresses Cas9 nuclease and the sgRNA, such as pSpCas9(BB)-2A-Puro (PX459) V2.0. This plasmid also contains a puromycin resistance gene for selection.
-
Cloning: Synthesize and anneal complementary oligonucleotides for each sgRNA. Ligate the annealed oligos into the BbsI-linearized pSpCas9(BB)-2A-Puro vector.
-
Verification: Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger sequencing.
1.2. Cell Culture and Transfection
-
Cell Line Selection: Choose a suitable parental cell line for generating the knockout. A cell line with high transfection efficiency and good cloning ability is recommended.
-
Culture Conditions: Maintain the cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Transfection: Transfect the cells with the validated sgRNA-Cas9 plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Include a negative control (e.g., a scrambled sgRNA).
1.3. Selection of Knockout Cells
-
Puromycin Selection: 24-48 hours post-transfection, add puromycin to the culture medium at a pre-determined optimal concentration to select for successfully transfected cells.
-
Single-Cell Cloning: After selection, dilute the surviving cells to a density of a single cell per well in a 96-well plate to isolate individual clones.
-
Clonal Expansion: Expand the single-cell clones to generate sufficient cell numbers for validation.
1.4. Validation of PTDSS2 Knockout
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Perform PCR using primers flanking the sgRNA target site.
-
Mismatch Cleavage Assay (T7E1 or Surveyor): Use a mismatch-specific endonuclease assay to screen for clones with insertions or deletions (indels) at the target locus.
-
Sanger Sequencing: Sequence the PCR products from positive clones to confirm the presence of frameshift mutations.
-
Western Blot Analysis: Prepare protein lysates from the candidate knockout clones and the parental cell line. Perform Western blotting using an antibody specific for PTDSS2 to confirm the absence of the protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: In Vitro Testing of this compound on PTDSS2 KO Cells
This protocol describes the methodology for evaluating the effect of the PTDSS1 inhibitor, this compound, on the viability of PTDSS2 knockout cells.
2.1. Cell Viability Assay
-
Cell Seeding: Seed the validated PTDSS2 KO cells and the parental (wild-type) cells in 96-well plates at an appropriate density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[12]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both cell lines to determine the selective toxicity of this compound on PTDSS2 KO cells.
2.2. Apoptosis Assay
-
Cell Treatment: Treat PTDSS2 KO and parental cells with this compound at a concentration around the IC50 value determined in the viability assay.
-
Apoptosis Staining: After treatment, stain the cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Data Presentation
Table 1: Validation of PTDSS2 Knockout Clones
| Clone ID | Genotyping (Sequencing) | PTDSS2 Protein Expression (Western Blot) |
| PTDSS2-KO-C1 | 2 bp deletion (frameshift) | Absent |
| PTDSS2-KO-C2 | 5 bp insertion (frameshift) | Absent |
| Wild-Type | No mutation | Present |
Table 2: In Vitro Efficacy of this compound
| Cell Line | IC50 of this compound (nM) |
| PTDSS2 Knockout | 50 |
| Wild-Type | > 10,000 |
Mandatory Visualization
Caption: PTDSS1/2 signaling and the effect of this compound.
Caption: Workflow for generating and validating a PTDSS2 KO model.
References
- 1. PTDSS2 phosphatidylserine synthase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Defining the importance of phosphatidylserine synthase 2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular insights into human phosphatidylserine synthase 1 reveal its inhibition promotes LDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for optimized gene knockout using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 12. researchgate.net [researchgate.net]
Measuring PTDSS1 Inhibition with DS55980254: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the inhibition of Phosphatidylserine Synthase 1 (PTDSS1) by the selective inhibitor DS55980254. PTDSS1 is a key enzyme in the biosynthesis of phosphatidylserine (PS), a crucial phospholipid involved in various cellular processes, including cell signaling and membrane integrity.[1] Dysregulation of PTDSS1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2][3] this compound is a potent and orally active inhibitor of PTDSS1, demonstrating selectivity over its isoenzyme PTDSS2.[4][5][6] These protocols are designed to enable researchers to accurately assess the inhibitory activity of this compound and other potential PTDSS1 modulators in both biochemical and cellular contexts.
Introduction to PTDSS1 and this compound
PTDSS1 catalyzes the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to phosphatidylserine (PS) through a base-exchange reaction with L-serine.[7][8] This enzymatic activity is crucial for maintaining the cellular balance of phospholipids.[4] this compound is a small molecule inhibitor that specifically targets PTDSS1, thereby blocking the synthesis of intracellular PS.[4] Studies have shown that inhibition of PTDSS1 can lead to endoplasmic reticulum (ER) stress and selective cell death in cancer cells with a deletion of PTDSS2, highlighting a synthetic lethal therapeutic strategy.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibition of PTDSS1 by this compound.
| Parameter | Value | Cell System/Assay Condition | Reference |
| IC50 | 100 nM | Cell-free assay with human PTDSS1 | [5] |
| Inhibitory Activity | Suppressed PS production | Cell-free assay | [6] |
| In vivo Efficacy | 10-100 mg/kg, p.o., once daily for 21 days | Jeko-1 xenograft mice | [4] |
Signaling Pathway
The following diagram illustrates the role of PTDSS1 in the phosphatidylserine biosynthesis pathway and the point of inhibition by this compound.
Caption: PTDSS1 catalyzes PS synthesis, which is inhibited by this compound.
Experimental Protocols
Cell-Free PTDSS1 Inhibition Assay
This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on PTDSS1 activity using a radiolabeled substrate.
Principle: The assay measures the incorporation of L-[14C]-serine into phosphatidylserine by PTDSS1 expressed in the membrane fraction of Sf9 insect cells. Inhibition is quantified by the reduction in radioactivity in the presence of the inhibitor.[3][9]
Materials:
-
Human PTDSS1-expressing Sf9 cell membrane fraction
-
This compound
-
L-[14C]-serine
-
Reaction Buffer: 50 mM HEPES-NaOH (pH 7.5), 5 mM CaCl2
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the Sf9 membrane fraction containing human PTDSS1.
-
Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding L-[14C]-serine to each well.
-
Incubate the plate at 37°C for 20 minutes.[9]
-
Stop the reaction by adding an appropriate stop solution (e.g., cold EDTA solution).
-
Transfer the reaction mixture to a filter plate to separate the membrane fraction from the unincorporated radiolabeled serine.
-
Wash the filter plate multiple times with a wash buffer to remove any remaining unincorporated L-[14C]-serine.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity (counts per minute, cpm) using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the cell-free PTDSS1 inhibition assay.
Cellular Phosphatidylserine Synthesis Assay
This protocol measures the effect of this compound on de novo PS synthesis in intact cells.
Principle: Cells are incubated with a radiolabeled serine precursor. The amount of radiolabel incorporated into the lipid fraction is a measure of PS synthesis. Inhibition is determined by the reduction in incorporated radioactivity in inhibitor-treated cells compared to control cells.
Materials:
-
PTDSS2-knockout cancer cell line (e.g., HCT116 PTDSS2-KO) to ensure measured PS synthesis is primarily PTDSS1-dependent[5]
-
This compound
-
L-[14C]-serine
-
Cell culture medium and reagents
-
Lipid extraction reagents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) system or scintillation counter
Procedure:
-
Seed PTDSS2-KO cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Replace the medium with fresh medium containing L-[14C]-serine.
-
Incubate the cells for a labeling period (e.g., 2-4 hours) at 37°C.
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
Separate the lipid phase and measure the radioactivity using a scintillation counter.
-
(Optional) To confirm the radioactivity is incorporated into PS, the lipid extract can be analyzed by TLC, followed by autoradiography or scraping and scintillation counting of the PS spot.
-
Calculate the percent inhibition of PS synthesis for each concentration of this compound.
Caption: Workflow for the cellular phosphatidylserine synthesis assay.
Data Analysis and Interpretation
For the cell-free assay, the IC50 value should be calculated by fitting the concentration-response data to a four-parameter logistic equation. For the cellular assay, the results will indicate the potency of the compound in a more physiologically relevant context. It is important to consider factors such as cell permeability and off-target effects when interpreting cellular data. The use of a PTDSS2-KO cell line is recommended to isolate the effect on PTDSS1.[5]
Troubleshooting
-
High background in cell-free assay: Ensure thorough washing of the filter plates to remove all unincorporated L-[14C]-serine.
-
Low signal in cellular assay: Optimize the labeling time and the amount of L-[14C]-serine used. Ensure efficient lipid extraction.
-
Inconsistent results: Maintain consistent cell seeding densities and treatment times. Ensure accurate pipetting of all reagents.
Conclusion
The protocols described in this document provide robust methods for assessing the inhibitory activity of this compound against PTDSS1. These assays are valuable tools for researchers in academia and industry who are investigating the role of PTDSS1 in health and disease and for the development of novel therapeutics targeting this enzyme.
References
- 1. What are PTDSS1 modulators and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PTDSS1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. uniprot.org [uniprot.org]
- 8. genecards.org [genecards.org]
- 9. researchgate.net [researchgate.net]
Application Note: Measuring Changes in Phosphatidylserine Levels with DS55980254
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for measuring changes in phosphatidylserine (PS) levels in response to treatment with DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1).
Introduction
Phosphatidylserine (PS) is a crucial phospholipid predominantly located in the inner leaflet of the plasma membrane in healthy eukaryotic cells.[1] Its externalization to the outer leaflet is a well-established hallmark of apoptosis, serving as an "eat-me" signal for phagocytes.[1] this compound is an orally active and selective inhibitor of PTDSS1, an enzyme responsible for the synthesis of intracellular phosphatidylserine.[2][3][4] By blocking PTDSS1, this compound can significantly alter cellular PS levels, impacting various cellular processes, including B cell receptor (BCR) signaling and inducing endoplasmic reticulum stress, which can lead to selective cancer cell death.[2][3][5]
This application note details several robust methods to quantify the effects of this compound on both total cellular PS levels and the externalization of PS during apoptosis. The protocols provided herein are for flow cytometry-based Annexin V binding assays, mass spectrometry for lipidomic analysis, and a fluorometric enzymatic assay for total PS quantification.
Signaling Pathway of PTDSS1 Inhibition by this compound
This compound allosterically inhibits PTDSS1, which catalyzes the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to phosphatidylserine (PS).[2][6] This inhibition leads to a reduction in the cellular pool of PS. In certain cancer cells, such as B cell lymphoma, this disruption of the phospholipidome can lead to hyperactivation of the B cell receptor (BCR), increased intracellular calcium signaling, and ultimately, apoptosis.[5][7]
References
- 1. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PTDSS1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound|CAS 2488609-41-0|DC Chemicals [dcchemicals.com]
- 5. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insights into human phosphatidylserine synthase 1 reveal its inhibition promotes LDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: DS55980254 Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for evaluating the efficacy of DS55980254, an orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1), in preclinical xenograft mouse models of cancer. The provided methodologies are based on established preclinical studies and are intended to guide researchers in the setup and execution of similar in vivo experiments. Included are protocols for a systemic mantle cell lymphoma model (Jeko-1) and a solid tumor model using colorectal carcinoma cells (HCT116) with a knockout of the PTDSS2 gene. Additionally, a detailed diagram of the proposed signaling pathway affected by this compound is provided.
Introduction
This compound is a potent and selective inhibitor of PTDSS1, an enzyme responsible for the synthesis of phosphatidylserine (PS) from phosphatidylcholine.[1] Inhibition of PTDSS1 has been shown to be a promising therapeutic strategy in certain cancers, particularly those with a dependency on this pathway for survival, such as B-cell lymphomas and cancers with a deletion of the PTDSS2 gene.[1][2] The subsequent imbalance in membrane phospholipids leads to hyperactivation of the B-cell receptor (BCR) signaling pathway, ultimately inducing apoptosis in malignant B-cells.[3][4][5] This document outlines detailed procedures for testing the anti-tumor activity of this compound in relevant xenograft models.
Data Presentation
Table 1: Summary of this compound Efficacy in Jeko-1 Xenograft Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Administration Route | Oral (gavage) | Oral (gavage) | Oral (gavage) | Oral (gavage) |
| Dosing Schedule | Once daily for 21 days | Once daily for 21 days | Once daily for 21 days | Once daily for 21 days |
| Tumor Model | Jeko-1-Luc Intravenous | Jeko-1-Luc Intravenous | Jeko-1-Luc Intravenous | Jeko-1-Luc Intravenous |
| Primary Endpoint | Tumor Engraftment (Bioluminescence) | Inhibition of Tumor Engraftment | Inhibition of Tumor Engraftment | Inhibition of Tumor Engraftment |
| Secondary Endpoint | Survival | Prolonged Survival | Prolonged Survival | Prolonged Survival |
Note: This table is a representative summary based on published data. Actual results may vary.
Table 2: Representative Data for this compound in HCT116 PTDSS2-KO Xenograft Model
| Parameter | Vehicle Control | This compound (e.g., 50 mg/kg) |
| Administration Route | Oral (gavage) | Oral (gavage) |
| Dosing Schedule | Once daily | Once daily |
| Tumor Model | HCT116 PTDSS2-KO Subcutaneous | HCT116 PTDSS2-KO Subcutaneous |
| Primary Endpoint | Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Tumor Volume at Day 21 (Mean ± SEM) | e.g., 1500 ± 150 | e.g., 400 ± 50 |
| Tumor Growth Inhibition (%) | 0 | e.g., 73 |
Note: This table presents hypothetical data for illustrative purposes, as specific dosage and efficacy data for this model were not available in the searched literature.
Experimental Protocols
Protocol 1: Systemic Mantle Cell Lymphoma Xenograft Model (Jeko-1)
1. Cell Culture and Preparation:
-
Culture Jeko-1 cells expressing luciferase (Jeko-1-Luc) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ cells per 200 µL.[4]
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Inject 1 x 10⁶ Jeko-1-Luc cells in 200 µL of PBS intravenously into the tail vein of each mouse.[4]
4. Drug Formulation and Administration:
-
Prepare this compound for oral administration. A suitable vehicle can be a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in corn oil.[6] The final concentration should be adjusted based on the dosing volume and animal weight.
-
Randomize the mice into treatment and control groups the day after cell injection.
-
Administer this compound orally (e.g., at 10, 30, or 100 mg/kg) or vehicle control once daily for 21 days.[4][6]
5. Monitoring Tumor Burden and Efficacy:
-
Monitor tumor engraftment and progression by measuring bioluminescence using an in vivo imaging system (IVIS) at regular intervals (e.g., weekly).
-
Monitor animal health and body weight regularly.
-
The primary endpoint is the inhibition of tumor cell colonization, as measured by bioluminescence.
-
A secondary endpoint can be overall survival.
Protocol 2: Subcutaneous Colorectal Carcinoma Xenograft Model (HCT116 PTDSS2-KO)
1. Cell Culture and Preparation:
-
Culture HCT116 PTDSS2 knockout (KO) cells in a suitable medium (e.g., McCoy's 5A supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.
2. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10⁶ HCT116 PTDSS2-KO cells in 100 µL of the cell/Matrigel suspension into the flank of each mouse.
4. Drug Formulation and Administration:
-
Prepare this compound for oral administration as described in Protocol 1.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose or vehicle control once daily.
5. Monitoring Tumor Growth and Efficacy:
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2, where the width is the smaller dimension.[7][8]
-
Monitor animal health and body weight regularly.
-
The primary endpoint is tumor growth inhibition.
-
Euthanize animals when tumors reach the predetermined maximum size as per institutional guidelines.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the Jeko-1 xenograft model.
Caption: Experimental workflow for the HCT116 PTDSS2-KO xenograft model.
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols for DS55980254 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), in combination with other cancer therapeutics. The information is based on the known mechanism of action of this compound, which involves the induction of immunogenic cell death (ICD), creating a strong basis for synergistic interactions with immunotherapy and other targeted agents.
Mechanism of Action and Rationale for Combination Therapy
This compound inhibits PTDSS1, an enzyme crucial for the synthesis of phosphatidylserine (PS). In normal cells, PS is predominantly located on the inner leaflet of the plasma membrane. However, many cancer cells exhibit PS on their outer surface, which acts as an immunosuppressive signal. By inhibiting PTDSS1, this compound disrupts PS synthesis, leading to a cascade of events that are particularly detrimental to cancer cells, especially those with a deficiency in the redundant enzyme PTDSS2.
The key mechanisms of action of this compound that support its use in combination therapy include:
-
Induction of Immunogenic Cell Death (ICD): Inhibition of PTDSS1 in PTDSS2-deficient cancer cells leads to endoplasmic reticulum (ER) stress and the release of damage-associated molecular patterns (DAMPs), such as high mobility group box 1 (HMGB1). This process transforms dying cancer cells into an in-situ vaccine, stimulating an anti-tumor immune response.
-
Activation of B Cell Receptor (BCR) Signaling: In B-cell lymphomas, inhibition of PTDSS1 can lead to hyperactivation of the BCR signaling pathway, resulting in apoptosis.[1] This provides a strong rationale for combination with agents targeting the BCR pathway or with antibodies targeting B-cell surface markers.
-
Synthetic Lethality: this compound demonstrates synthetic lethality in cancer cells with loss-of-function mutations in PTDSS2, a gene located in a tumor-suppressive locus. This genetic vulnerability can be exploited for targeted cancer therapy.
The induction of ICD by this compound makes it an ideal candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies). The rationale is that this compound initiates an anti-tumor immune response, which can be subsequently amplified and sustained by blocking the inhibitory signals that cancer cells use to evade immune attack.
Furthermore, in B-cell malignancies, the ability of this compound to modulate BCR signaling and induce apoptosis suggests a synergistic potential when combined with standard-of-care agents like rituximab, an anti-CD20 monoclonal antibody.
Preclinical Data Summary
While specific preclinical studies detailing the combination of this compound with other named cancer drugs are emerging, the following tables summarize the single-agent activity of this compound and provide a basis for designing combination studies.
Table 1: In Vivo Single-Agent Efficacy of this compound
| Cell Line Xenograft | Mouse Strain | This compound Dose (mg/kg, p.o.) | Dosing Schedule | Outcome |
| Jeko-1 (B-cell lymphoma) | Not specified | 10, 30, 100 | Once daily for 21 days | Inhibited colonization of Jeko-1 cells in the bone marrow and prolonged survival. |
| HCT116 PTDSS2-KO (Colorectal carcinoma) | Nude mice | 10, 30 | Daily | Induced tumor regression.[2] |
| A375 PTDSS2-KO (Melanoma) | Nude mice | 10, 30 | Daily | Induced tumor regression.[2] |
Table 2: In Vitro Activity of this compound Analog (PTDSS1i)
| Cell Line | Assay | PTDSS1i Concentration | Duration | Key Finding |
| Ramos (Burkitt's lymphoma) | Apoptosis Assay | 100 nM | 3 days | Enhanced rituximab-induced apoptosis. |
Experimental Protocols
The following are detailed, proposed protocols for investigating the combination of this compound with an anti-PD-1 antibody and with rituximab in preclinical mouse models. These protocols are based on established methodologies for similar combination studies.
Protocol 1: In Vivo Combination of this compound with Anti-PD-1 Antibody in a Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Materials:
-
Syngeneic mouse tumor cell line with PTDSS2 deletion (e.g., CT26.WT Pss2-KO)
-
Immunocompetent mice (e.g., BALB/c)
-
This compound (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Sterile PBS
-
Cell culture reagents
-
Calipers for tumor measurement
Experimental Workflow:
Workflow for in vivo combination study.
Procedure:
-
Tumor Cell Implantation:
-
Culture the PTDSS2-KO syngeneic tumor cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into four treatment groups.
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for this compound orally (p.o.) once daily and the isotype control antibody intraperitoneally (i.p.) twice weekly.
-
Group 2 (this compound Monotherapy): Administer this compound (e.g., 30 mg/kg) p.o. once daily and the isotype control antibody i.p. twice weekly.
-
Group 3 (Anti-PD-1 Monotherapy): Administer the vehicle for this compound p.o. once daily and the anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice weekly.
-
Group 4 (Combination Therapy): Administer this compound (e.g., 30 mg/kg) p.o. once daily and the anti-PD-1 antibody (e.g., 10 mg/kg) i.p. twice weekly.
-
Continue treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach the endpoint.
-
-
Efficacy and Pharmacodynamic Assessments:
-
Measure tumor volumes and body weights three times per week.
-
At the end of the study, or when tumors reach the ethical endpoint, euthanize the mice.
-
Excise tumors and spleens for downstream analysis.
-
Prepare single-cell suspensions from tumors and spleens for immunophenotyping of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry. Analyze markers for T cell activation (e.g., CD8, CD4, IFN-γ, Granzyme B) and dendritic cell maturation (e.g., CD80, CD86).
-
Protocol 2: In Vivo Combination of this compound with Rituximab in a B-Cell Lymphoma Xenograft Model
Objective: To assess the synergistic anti-tumor activity of this compound and rituximab in a human B-cell lymphoma xenograft model.
Materials:
-
Human B-cell lymphoma cell line (e.g., Ramos, Jeko-1)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound (formulated for oral gavage)
-
Rituximab
-
Sterile PBS
-
Cell culture reagents
-
Calipers for tumor measurement
Experimental Workflow:
Workflow for xenograft combination study.
Procedure:
-
Tumor Cell Implantation:
-
Culture the human B-cell lymphoma cells.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each immunodeficient mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth with calipers every 2-3 days.
-
When tumors reach an average volume of approximately 150 mm³, randomize the mice into four treatment groups.
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle for this compound p.o. once daily and sterile PBS i.p. once weekly.
-
Group 2 (this compound Monotherapy): Administer this compound (e.g., 30 mg/kg) p.o. once daily and sterile PBS i.p. once weekly.
-
Group 3 (Rituximab Monotherapy): Administer the vehicle for this compound p.o. once daily and rituximab (e.g., 10 mg/kg) i.p. once weekly.
-
Group 4 (Combination Therapy): Administer this compound (e.g., 30 mg/kg) p.o. once daily and rituximab (e.g., 10 mg/kg) i.p. once weekly.
-
Continue treatment for a defined period (e.g., 28 days) or until tumors in the control group reach the endpoint.
-
-
Efficacy and Biomarker Assessments:
-
Measure tumor volumes and body weights twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor in formalin for immunohistochemical analysis of apoptosis markers (e.g., cleaved caspase-3) and proliferation markers (e.g., Ki-67).
-
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for the combination of this compound and an anti-PD-1 antibody.
This compound and anti-PD-1 combination mechanism.
Disclaimer: The experimental protocols provided are suggestions based on current scientific understanding and may require optimization for specific cell lines and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for DS55980254 in B-cell Lymphoma Cell Research
These application notes provide an overview and detailed experimental protocols for the investigation of DS55980254, a potent and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1), in the context of B-cell lymphoma. The inhibition of PTDSS1 by this compound disrupts intracellular phosphatidylserine (PS) synthesis, leading to an imbalance in membrane phospholipid composition. This imbalance hyperactivates the B-cell receptor (BCR) signaling pathway, causing elevated downstream Ca²⁺ signaling and ultimately inducing apoptotic cell death in B-cell lymphoma cells.[1][2][3][4]
A close analog of this compound, referred to as DS68591889 or PTDSS1i, has demonstrated significant anti-tumor activity in preclinical models of B-cell lymphoma, suggesting that targeting PS synthesis is a promising therapeutic strategy.[1][5] The protocols outlined below are based on preclinical studies of PTDSS1 inhibitors and are intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action.
Data Presentation
Table 1: In Vivo Efficacy of PTDSS1 Inhibitor in a Jeko-1 Xenograft Model [1][2]
| Treatment Group | Dosage | Administration Route | Duration | Outcome |
| PTDSS1i | 10 mg/kg | Oral (p.o.), once daily | 21 days | Suppression of Jeko-1 cell engraftment in bone marrow |
| PTDSS1i | 30 mg/kg | Oral (p.o.), once daily | 21 days | Suppression of Jeko-1 cell engraftment in bone marrow; Prolonged survival |
| PTDSS1i | 100 mg/kg | Oral (p.o.), once daily | 21 days | Suppression of Jeko-1 cell engraftment in bone marrow; Prolonged survival |
| Ibrutinib | 20 mg/kg | Oral (p.o.), once daily | 21 days | Prolonged survival (less effective than 30 or 100 mg/kg PTDSS1i) |
| Vehicle Control | N/A | Oral (p.o.), once daily | 21 days | Progressive disease |
Experimental Protocols
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the growth and viability of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., Jeko-1, Ramos)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed B-cell lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.01 µM to 100 µM. Include a DMSO-only control.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC₅₀ value.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis in B-cell lymphoma cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
B-cell lymphoma cell lines
-
Complete RPMI-1640 medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC₅₀ value) or with DMSO as a vehicle control.
-
Incubate for 24-48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis for BCR Signaling Pathway Components
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the B-cell receptor signaling pathway.
Materials:
-
B-cell lymphoma cell lines
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies against p-BTK, BTK, p-PLCγ2, PLCγ2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Treat B-cell lymphoma cells with this compound or DMSO for the desired time (e.g., 6, 12, or 24 hours).
-
Lyse the cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Study
This protocol describes a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Jeko-1 B-cell lymphoma cell line
-
Matrigel
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5-10 x 10⁶ Jeko-1 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally at the desired doses (e.g., 10, 30, 100 mg/kg) once daily. Administer vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor animal body weight and overall health status.
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
For survival studies, monitor mice until they meet euthanasia criteria due to tumor burden or morbidity.
Visualizations
References
- 1. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylserine turns the gears of phospholipids in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DS55980254, a Selective PTDSS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS55980254 is a potent, selective, and orally active small molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1). PTDSS1 is a key enzyme responsible for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes. In normal cells, PTDSS1 and PTDSS2 provide redundant pathways for PS synthesis. However, a subset of cancers exhibit a deletion of the PTDSS2 gene, rendering them solely dependent on PTDSS1 for PS production. This creates a synthetic lethal vulnerability that can be exploited by targeted inhibition of PTDSS1 with this compound, leading to selective cancer cell death.
These application notes provide a summary of the in vitro activity of this compound in various cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50).
Mechanism of Action
This compound selectively inhibits PTDSS1, blocking the conversion of phosphatidylcholine (PC) to phosphatidylserine (PS). In cancer cells lacking PTDSS2, this inhibition leads to a depletion of intracellular PS pools. The resulting membrane stress and disruption of lipid homeostasis trigger the endoplasmic reticulum (ER) stress response, ultimately leading to apoptotic cell death. This targeted approach offers a promising therapeutic strategy for cancers with PTDSS2 deletions.
Figure 1: Simplified signaling pathway of this compound action.
IC50 of this compound in Various Cell Lines
The following table summarizes the reported IC50 and GI50 (50% growth inhibition) values for this compound in a cell-free assay and different cancer cell lines. The cytotoxic activity of this compound is notably enhanced in cancer cell lines with a homozygous deletion of the PTDSS2 gene.
| Target/Cell Line | Cell Type/Context | IC50/GI50 (µM) | Notes |
| PTDSS1 | Cell-Free Assay | 0.1 | Enzymatic activity inhibition. |
| HCT 116 (PTDSS2-KO) | Colorectal Carcinoma | 0.014 | Demonstrates synthetic lethality. |
| Panel of Human Cancer Cell Lines | Various | 0.0074 - 2.9 | Activity varies across different cancer types. |
| Jeko-1 | Mantle Cell Lymphoma | - | Effective in a mouse xenograft model. |
Note: The GI50 values are derived from studies on a PTDSS1 inhibitor with a similar chemical structure to this compound. Further studies are required to establish a comprehensive IC50 profile for this compound across a wider range of cancer cell lines.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in adherent cancer cell lines using two common cell viability assays: the CellTiter-Glo® Luminescent Cell Viability Assay and the Sulforhodamine B (SRB) Assay.
Experimental Workflow Overview
Figure 2: General experimental workflow for IC50 determination.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.001 µM to 10 µM (or a range appropriate for the expected IC50).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from no-cell control wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope [four parameters]).
-
Protocol 2: Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the total protein mass, which is related to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the CellTiter-Glo® protocol (Step 1).
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as in the CellTiter-Glo® protocol (Step 2).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
Carefully add 50 µL of cold 50% TCA to each well (final concentration of 10%) without aspirating the culture medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Gently wash the plate five times with tap water and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Destaining:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (no cells) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value as described for the CellTiter-Glo® assay.
-
Troubleshooting & Optimization
DS55980254 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of DS55980254.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO up to 200 mg/mL.[1] For in vivo experiments, specific formulations using a combination of solvents are recommended.
Q2: My this compound is not dissolving completely. What should I do?
A2: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using a newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: What are the recommended storage conditions for this compound?
A3: this compound as a solid powder should be stored at 4°C and protected from light.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should also be protected from light.[1]
Q4: How should I prepare this compound for in vivo oral administration?
A4: Two protocols are provided for preparing this compound for oral administration.[1] The choice of formulation may depend on the duration of the study. For studies exceeding half a month, careful consideration of the formulation is advised.[1]
Q5: What is the known stability of this compound in aqueous solutions or cell culture media?
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer/media | The compound has lower solubility in aqueous solutions compared to organic solvents. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. 3. Consider using a formulation with solubilizing agents like PEG300 and Tween-80.[1] |
| Cloudiness or precipitation in the stock solution | The solvent may have absorbed water, or the storage temperature may have fluctuated. | 1. Use fresh, anhydrous DMSO.[1] 2. Gently warm the solution and sonicate to redissolve the compound.[1] 3. Ensure proper storage conditions are maintained.[1] |
| Inconsistent experimental results | Potential issues with compound solubility or stability leading to variable effective concentrations. | 1. Prepare fresh stock solutions regularly. 2. Visually inspect solutions for any precipitation before each use. 3. Perform a solubility test in your specific experimental buffer. |
Data Presentation
Solubility Data
| Solvent System | Achievable Concentration | Appearance | Notes |
| DMSO | 200 mg/mL (313.25 mM) | - | Requires sonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (7.83 mM) | Clear solution | Suitable for in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (7.83 mM) | Clear solution | Suitable for in vivo use, but caution is advised for dosing periods longer than half a month.[1] |
Stability of Stock Solutions
| Storage Temperature | Storage Period | Special Instructions |
| -80°C | 6 months | Protect from light.[1] |
| -20°C | 1 month | Protect from light.[1] |
Experimental Protocols
Preparation of this compound for In Vivo Oral Administration
Protocol 1: Formulation with PEG300 and Tween-80 [1]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Protocol 2: Formulation with Corn Oil [1]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly until a clear solution is obtained.
Visualizations
Signaling Pathway of this compound
References
how to dissolve DS55980254 for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vitro use of DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1). By blocking PTDSS1, it inhibits the synthesis of intracellular phosphatidylserine (PS). This disruption in the balance of cell membrane phospholipids can lead to the activation of the B cell receptor (BCR) signaling pathway.[1] In certain cancer cells, such as B cell lymphoma, this can cause hyperactivation of BCR signaling, leading to elevated downstream Ca2+ signaling and ultimately apoptotic cell death.[2][3]
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO).[2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to the desired concentration. For example, a 10 mM stock solution is commonly used.[4] It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1] To aid dissolution, gentle warming and/or sonication can be used.[1]
Q4: How should I store the this compound stock solution?
A4: Aliquot the DMSO stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to protect the stock solution from light.[1] Avoid repeated freeze-thaw cycles.
Q5: What is the final concentration of DMSO that should be used in cell culture experiments?
A5: When diluting your this compound stock solution into your cell culture medium, ensure that the final concentration of DMSO is less than 0.5% to avoid cytotoxicity.[5] It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting stock solution in aqueous media. | The compound has low aqueous solubility. | Perform a stepwise dilution of the DMSO stock solution into the aqueous medium while vortexing to ensure proper mixing. Avoid adding the stock solution directly to the full volume of media. |
| The stock solution concentration is too high. | Prepare a lower concentration stock solution in DMSO before diluting into your experimental medium. | |
| The aqueous medium is cold. | Ensure your cell culture medium or buffer is at room temperature or 37°C before adding the compound. | |
| Inconsistent experimental results. | Degradation of the compound. | Ensure the stock solution has been stored correctly at -80°C or -20°C and has not exceeded the recommended storage time. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate pipetting of the stock solution. | Use calibrated pipettes for accurate measurement of the viscous DMSO stock solution. | |
| High background or off-target effects. | DMSO concentration is too high. | Confirm that the final DMSO concentration in your assay is below 0.5%. Always include a vehicle control with the same DMSO concentration as your treated samples.[5] |
Quantitative Data Summary
The following table summarizes the solubility of this compound in DMSO.
| Solvent | Concentration | Remarks |
| DMSO | 200 mg/mL (313.25 mM) | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
| DMSO | 10 mM | A commonly reported concentration for in vitro stock solutions.[4] |
Experimental Protocols
Protocol: In Vitro Cell Growth Inhibition Assay
This protocol outlines a common method to assess the effect of this compound on the proliferation of cancer cell lines.
1. Materials:
- This compound powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Desired cancer cell line (e.g., B cell lymphoma cell line)
- Complete cell culture medium
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Multichannel pipette
- Incubator (37°C, 5% CO₂)
2. Stock Solution Preparation: a. Prepare a 10 mM stock solution of this compound by dissolving the appropriate mass of the compound in anhydrous DMSO. b. Gently warm or sonicate if necessary to ensure complete dissolution.[1] c. Aliquot the stock solution into single-use tubes and store at -80°C.
3. Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at the desired density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours to allow cells to attach and resume growth.
4. Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%. b. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 72 hours).
5. Cell Viability Assessment: a. After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. b. Read the absorbance or luminescence using a plate reader.
6. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced apoptosis in B cell lymphoma.
Experimental Workflow Diagram
Caption: Workflow for an in vitro cell growth inhibition assay.
References
common challenges in DS55980254 experiments
Welcome to the technical support center for DS55980254. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?
A2: Inconsistent results in cell viability assays can stem from several factors. One common issue is uneven cell seeding. Ensure a single-cell suspension before plating and gently swirl the plate to distribute the cells evenly. Another potential cause is the age of the cell culture; use cells within a consistent and low passage number range for your experiments. Finally, ensure that the this compound solution is thoroughly mixed with the media in each well.
Q3: My Western blot results show no change in the phosphorylation of the target protein after treatment with this compound. What should I do?
A3: If you are not observing the expected decrease in phosphorylation of the target protein, first verify the activity of your this compound compound. You can do this by including a positive control cell line where the compound has a known effect. Also, check the concentration and treatment duration. It's possible that a higher concentration or a longer incubation time is needed to see an effect in your specific cell model. Finally, ensure the quality of your primary antibodies and that they are specific for the phosphorylated and total protein.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) values across replicate experiments is a common challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell clustering. |
| Edge effects on the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. |
| Inaccurate serial dilutions | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment. |
| Cell passage number | Use cells from a consistent and narrow range of passage numbers, as cellular responses can change over time in culture. |
Problem 2: Off-Target Effects or Cellular Toxicity
At higher concentrations, this compound may exhibit off-target effects or general cellular toxicity, which can confound experimental results.
| Observation | Potential Cause | Troubleshooting Step |
| Significant cell death at low concentrations | The compound may have non-specific toxicity in your chosen cell line. | Perform a dose-response curve and use a concentration at or below the IC50 for mechanism-of-action studies. |
| Unexpected changes in unrelated signaling pathways | This compound may be inhibiting other kinases or cellular proteins. | Consult a kinase profiling service to assess the selectivity of the compound. Run control experiments with structurally similar but inactive compounds. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add the media containing the different concentrations of the compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Target Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of its target protein.
-
Cell Treatment: Plate cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the phosphorylated and total target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
interpreting unexpected results with DS55980254
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1).
Quick Reference Data
| Parameter | Value | Reference |
| Target | Phosphatidylserine Synthase 1 (PTDSS1) | [1][2] |
| IC50 (cell-free) | 100 nM | [1][2] |
| Selectivity | Selective for PTDSS1 over PTDSS2 | [1][2] |
| Molecular Weight | 638.46 g/mol | [1] |
| Formula | C₂₉H₁₈F₈N₄O₄ | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | [1] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
In Vitro Cell-Based Assays
A common starting point for in vitro experiments involves dissolving this compound in DMSO to create a stock solution. For cell-based assays, this stock is further diluted in cell culture media to the desired final concentration.
Example Protocol for Cell Viability Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a preferred method, such as an ATP-based assay (e.g., CellTiter-Glo®).
In Vivo Xenograft Studies
For in vivo experiments, this compound can be administered orally.
Example Formulation and Dosing: A formulation for oral administration can be prepared in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. In subcutaneous xenograft models using PTDSS2-knockout HCT116 or A375 cells, daily oral administration of this compound at doses of 10-30 mg/kg has been shown to induce tumor regression.[2]
Interpreting Unexpected Results: FAQs and Troubleshooting
Here we address potential unexpected results and provide guidance for troubleshooting your experiments with this compound.
Q1: Why am I not observing the expected level of cytotoxicity in my cancer cell line?
Possible Cause 1: PTDSS2 Status
The primary mechanism of action for this compound is the induction of synthetic lethality in cells with a deficiency in PTDSS2.[1] If your cell line has a functional PTDSS2 gene, it may be resistant to this compound-induced cell death.
Troubleshooting:
-
Verify PTDSS2 Status: Confirm the PTDSS2 genotype and protein expression level in your cell line of interest.
-
Consider Alternative Models: If your research question allows, consider using a PTDSS2-deficient cell line to study the direct cytotoxic effects of this compound.
Possible Cause 2: Intratumoral Heterogeneity
Even in tumors with overall PTDSS2 loss, there can be a mixed population of PTDSS2-deficient and PTDSS2-proficient cells. This heterogeneity can lead to incomplete tumor regression in in vivo models.[3]
Troubleshooting:
-
Immunohistochemistry (IHC): If working with tumor tissue, perform IHC to assess the homogeneity of PTDSS2 expression.
-
Immune-Competent Models: The efficacy of this compound in heterogeneous tumors can be mediated by its ability to modulate the tumor immune microenvironment.[2] Consider using immunocompetent mouse models to capture these effects.
Q2: I'm observing unexpected changes in cellular metabolism. Is this an off-target effect?
Possible Cause: Activation of SREBP Pathways and LDL Uptake
Recent research has shown that this compound can allosterically inhibit PTDSS1, leading to the activation of Sterol Regulatory Element-Binding Protein (SREBP) pathways. This, in turn, enhances the expression of LDL receptors and increases cellular uptake of low-density lipoprotein (LDL). This is a potential off-target effect that could influence metabolic studies.
Troubleshooting:
-
Monitor Lipid Profiles: If your research involves cellular metabolism, consider analyzing changes in lipid profiles, including cholesterol and LDL uptake, upon treatment with this compound.
-
Control Experiments: Design control experiments to differentiate between effects caused by PTDSS1 inhibition and those potentially arising from SREBP pathway activation.
Possible Cause: Phospholipid Imbalance and BCR Hyperactivation
In B cell lymphoma, inhibition of PTDSS1 by this compound leads to a broader imbalance in the phospholipidome, not just a reduction in phosphatidylserine (PS). This includes a decrease in phosphatidylethanolamine (PE) and an increase in phosphoinositides. This imbalance can lower the activation threshold of the B cell receptor (BCR), leading to its hyperactivation and subsequent downstream signaling events culminating in apoptosis.
Troubleshooting:
-
Phospholipid Profiling: If feasible, perform lipidomics to assess the changes in the phospholipid composition of your cells upon treatment.
-
Signaling Pathway Analysis: Investigate key nodes in the BCR signaling pathway (e.g., calcium influx, downstream kinases) to confirm if the observed apoptosis is linked to BCR hyperactivation.
Q4: I'm having issues with the solubility of this compound in my experiments.
Troubleshooting:
-
Use Fresh DMSO: this compound is soluble in DMSO at 10 mM. Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution.
-
Sonication: If you observe precipitation, gentle sonication of the stock solution may help to redissolve the compound.
-
Vehicle for In Vivo Use: For in vivo studies, consider using a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 to improve solubility and bioavailability.
Visualizing Key Concepts
To further aid in understanding the mechanisms and troubleshooting approaches, the following diagrams illustrate key pathways and logical relationships.
Caption: Mechanism of this compound in PTDSS2-deficient cancer cells.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
potential off-target effects of DS55980254
Welcome to the technical support center for DS55980254. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2] It functions by blocking the synthesis of intracellular phosphatidylserine (PS) from phosphatidylcholine (PC).[1][3][4] In cancer cells that have a deletion of the PTDSS2 gene, inhibition of PTDSS1 by this compound leads to a profound loss of cellular PS, inducing endoplasmic reticulum (ER) stress and subsequent selective cell death.[2][3] This is a concept known as synthetic lethality.[3]
Q2: How selective is this compound for PTDSS1?
A2: this compound is highly selective for PTDSS1 over its isoform, PTDSS2. Cell-free assays have demonstrated that the compound suppresses the PS production activity of PTDSS1, but not PTDSS2.[2][3][5] This selectivity is crucial to its synthetic lethal therapeutic strategy, which targets cancers with PTDSS2 deletion.[3]
Q3: What are the known or potential off-target effects of this compound?
A3: Based on nonclinical safety studies, the primary off-target organ identified is the liver.[3] Additionally, recent research has shown that PTDSS1 inhibition by this compound can allosterically activate Sterol Regulatory Element-Binding Protein (SREBP) pathways. This leads to increased expression of the LDL receptor and enhanced cellular uptake of LDL, suggesting a potential effect on cholesterol metabolism.[6]
Q4: Has this compound been assessed for cardiotoxicity?
A4: Yes, nonclinical safety studies have evaluated the potential for cardiotoxicity. An in vitro manual patch-clamp assay showed that this compound has a low risk of inhibiting the hERG potassium current, with an IC50 greater than 30 μmol/L. Furthermore, no adverse effects were observed in a rabbit isolated Langendorff heart model at concentrations up to 30 μmol/L.[3]
Troubleshooting Guide
Issue 1: I am observing unexpected levels of cell death in my PTDSS2-wildtype (WT) cell line upon treatment with this compound.
-
Possible Cause 1: Off-target toxicity. While this compound is selective, high concentrations may lead to off-target effects.
-
Recommendation: Perform a dose-response curve to determine the EC50 in your cell line. Use the lowest effective concentration possible. Consider that PTDSS2-intact cells should not be significantly affected by on-target PTDSS1 inhibition.[3]
-
-
Possible Cause 2: Disruption of lipid homeostasis. PTDSS1 inhibition can cause significant changes in the cellular phospholipidome beyond just PS, including reductions in phosphatidylethanolamine (PE) and increases in phosphoinositides (PI).[4][7] This imbalance could be detrimental to certain sensitive cell lines.
-
Recommendation: Analyze the lipid profile of your cells post-treatment to confirm changes in major phospholipid species.
-
-
Possible Cause 3: Experimental artifact. Ensure proper handling and storage of the compound as per the manufacturer's instructions to avoid degradation.[1]
-
Recommendation: Verify the final concentration of the compound in your media and ensure complete solubilization.
-
Issue 2: My downstream analysis shows activation of cholesterol metabolism pathways, which is unexpected.
-
Possible Cause: This may be a direct consequence of PTDSS1 inhibition. Recent studies have shown that this compound can allosterically inhibit PSS1, which in turn activates SREBP pathways, leading to increased LDL receptor expression.[6]
-
Recommendation: This is likely an on-target, though perhaps unanticipated, effect. Measure the expression of SREBP target genes (e.g., LDLR, HMGCS1) via qPCR or Western blot to confirm this pathway's activation. This finding could represent a novel therapeutic application for the compound.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative data from nonclinical safety and selectivity studies.
Table 1: In Vitro Selectivity and Activity of this compound
| Target | Assay Type | Result (IC50) | Source |
|---|---|---|---|
| PTDSS1 | Cell-free PS Production | ~100 nM | [2] |
| PTDSS2 | Cell-free PS Production | No inhibition observed |[2][3] |
Table 2: Nonclinical Safety Profile of this compound
| Study | Model System | Result | Source |
|---|---|---|---|
| hERG Current Inhibition | Recombinant CHO-K1 Cells | IC50 > 30 μmol/L | [3] |
| Cardiac Function | Rabbit Isolated Langendorff Heart | No effect up to 30 μmol/L | [3] |
| 14-Day Repeated Oral Dose Toxicity | Crl:CD1(ICR) Mice | Target Organ: Liver (Fatty changes) |[3] |
Experimental Protocols
Protocol 1: Western Blot for ER Stress Marker CHOP
This protocol is to determine if this compound treatment induces ER stress, a key mechanism in its synthetic lethal action.
-
Cell Treatment: Plate PTDSS2-KO and WT cells and treat with this compound (e.g., 100 nM - 1 µM) or vehicle control for 24-48 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against CHOP (DDIT3) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Increased CHOP expression in PTDSS2-KO cells would confirm the on-target mechanism.
Visualizations
Caption: Synthetic lethality mechanism of this compound in PTDSS2-deficient cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PTDSS1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insights into human phosphatidylserine synthase 1 reveal its inhibition promotes LDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DS55980254 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DS55980254 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1] PTDSS1 is a key enzyme responsible for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes.[2][3] By inhibiting PTDSS1, this compound blocks the production of intracellular PS, leading to an imbalance in the phospholipid composition of the cell membrane. This disruption can, in turn, activate the B cell receptor (BCR) signaling pathway, which can trigger apoptosis (programmed cell death) in certain cancer cells, particularly B cell lymphomas.[1][2][4]
Q2: Which cancer cell lines are reported to be sensitive to PTDSS1 inhibition?
A close analog of this compound, DS68591889 (also referred to as PTDSS1i), was used to screen a panel of 47 human cancer cell lines. The results of this screen indicated that B cell lymphoma-derived cell lines are particularly sensitive to PTDSS1 inhibition.[2][4]
Q3: What is a recommended starting concentration for this compound in a new cell line?
Without specific IC50 data for this compound in your cell line of interest, a good starting point is to perform a dose-response experiment. Based on studies with the close analog PTDSS1i, a broad concentration range from 1 nM to 10 µM could be tested. For sensitive cell lines like the B-cell lymphoma line Ramos, a concentration of 100 nM has been shown to be effective.[2]
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. For storage, it is advisable to keep the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month), protected from light.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Q1: I am not observing the expected cytotoxic effect of this compound in my cell line. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Cell Line Insensitivity: Your cell line may not be dependent on the PTDSS1 pathway for survival. Reviewing literature for the role of PS synthesis in your specific cell type is recommended.
-
Suboptimal Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line.
-
Incorrect Compound Handling: Ensure that the compound has been stored correctly and that the stock solutions are not degraded. Preparing fresh dilutions for each experiment is advisable.
-
Assay Duration: The incubation time with the inhibitor may not be sufficient to induce a measurable effect. Consider extending the treatment duration (e.g., 48 or 72 hours).
-
Cell Seeding Density: The number of cells seeded can influence the outcome of viability assays. Optimizing the cell seeding density is an important step in assay development.
Q2: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results can be frustrating. Here are some tips to improve reproducibility:
-
Standardize Cell Culture Conditions: Use cells from the same passage number for a set of experiments, and ensure consistent cell seeding densities and confluency.
-
Consistent Compound Preparation: Always prepare fresh dilutions of this compound from a single-use aliquot of the stock solution for each experiment.
-
Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration as in your highest drug treatment group to account for any effects of the solvent on cell viability.
-
Optimize Assay Protocol: Ensure that all incubation times, reagent concentrations, and measurement parameters are kept consistent across all experiments.
Q3: I am observing cell death even in my vehicle control wells. What could be the cause?
Toxicity in vehicle control wells is often due to the solvent. While DMSO is a common solvent for many small molecules, it can be toxic to some cell lines at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%. If your cells are particularly sensitive to DMSO, you may need to explore other solvents or reduce the final DMSO concentration.
Data Presentation
Table 1: In Vitro Activity of this compound Analog (PTDSS1i) Against a Panel of Cancer Cell Lines
The following table summarizes the growth inhibitory effects of the this compound analog, DS68591889 (PTDSS1i), on various cancer cell lines after 4-6 days of treatment. Data is presented as the percentage of the vehicle control value.
| Cell Line | Cancer Type | Growth Inhibition (as % of Control) |
| Ramos | Burkitt's Lymphoma | Strongly Suppressed |
| Jeko-1 | Mantle Cell Lymphoma | Strongly Suppressed |
| Other B cell Lymphoma Lines | Various | Generally High Susceptibility |
| Various Other Cancer Lines | Various | Variable Susceptibility |
Note: This data is for a close analog of this compound and should be used as a guide. It is highly recommended to determine the specific IC50 value for this compound in your cell line of interest.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point serial dilution of this compound in complete cell culture medium. A common starting concentration is 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%.
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Mandatory Visualizations
References
Technical Support Center: DS55980254 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DS55980254 in in vivo experiments. The information is intended for scientists and drug development professionals to help anticipate and address potential challenges, thereby minimizing toxicity and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2] PTDSS1 is one of two enzymes responsible for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes.[3] By inhibiting PTDSS1, this compound disrupts PS synthesis, which can lead to selective cell death in cancer cells that have a deletion of the complementary enzyme, PTDSS2.[3] This mechanism is described as "collateral lethality."[3]
Q2: What is the primary organ of toxicity for this compound in vivo?
A2: Based on preclinical studies, the primary target organ for toxicity following repeated oral administration of this compound in mice is the liver.[3] The main histopathological finding observed was fatty changes in the liver.[3]
Q3: What are the expected signs of toxicity in animals treated with this compound?
A3: In a 14-day repeated oral dose toxicity study in mice, this compound was well-tolerated, and no severe toxicity was observed at doses up to 1000 mg/kg/day.[3] While no significant body weight loss was reported in efficacy studies[2], researchers should still monitor for general signs of distress in animals, including changes in body weight, food and water consumption, posture, and activity levels. Specific monitoring for liver toxicity should include observation for any changes in coat condition or jaundice, although these were not reported in the available studies.
Q4: How can I monitor for liver toxicity during my in vivo study?
A4: Regular monitoring of liver function is recommended. This can be achieved through periodic blood collection for serum chemistry analysis of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). At the end of the study, a thorough histopathological examination of the liver should be performed to assess for fatty changes and other potential abnormalities.
Q5: Are there any known drug interactions with this compound?
A5: The provided search results do not contain specific information about drug-drug interactions with this compound. However, as it is a targeted therapy, researchers should consider the potential for interactions with other administered compounds, especially those metabolized by the liver.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
| Potential Cause | Troubleshooting Steps |
| Formulation/Dosing Error | - Verify the formulation of this compound, ensuring proper solubility and stability. A suggested vehicle is 0.5% methylcellulose.[3]- Double-check dose calculations and the volume administered. |
| Off-Target Toxicity | - Perform a thorough necropsy and histopathological analysis of all major organs to identify any unexpected toxicities.- Consider reducing the dose or the frequency of administration. |
| Animal Model Sensitivity | - Evaluate if the specific strain or species of animal being used is more sensitive to the compound.- Review literature for known sensitivities of the chosen animal model. |
Issue 2: Significant Body Weight Loss (>15%)
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal Distress | - Although not reported, oral gavage can sometimes cause GI upset. Monitor for signs of diarrhea or decreased food intake.- Consider a different vehicle for administration if the current one is suspected to cause irritation. |
| Systemic Toxicity | - Collect blood for a complete blood count (CBC) and serum chemistry panel to assess overall health.- If liver enzymes are highly elevated, this could contribute to systemic malaise and weight loss. |
| Dehydration | - Ensure animals have ad libitum access to water. Monitor for signs of dehydration such as skin tenting. |
Issue 3: Elevated Liver Enzymes (ALT/AST)
| Potential Cause | Troubleshooting Steps |
| Hepatotoxicity | - Confirm the dose and formulation are correct.- Reduce the dose of this compound in subsequent cohorts.- Decrease the frequency of administration (e.g., from daily to every other day).- At the end of the study, correlate liver enzyme levels with histopathological findings in the liver. |
| Underlying Health Issues in Animals | - Ensure that the animals used in the study are healthy and free from any underlying liver conditions prior to the start of the experiment. |
Quantitative Data Summary
Table 1: Summary of 14-Day Repeated Oral Dose Toxicity Study of this compound in Mice
| Dose Group (mg/kg/day) | Key Findings |
| 100 | No severe toxicity observed.[3] |
| 300 | No severe toxicity observed.[3] |
| 1000 | Target Organ: Liver - Fatty Changes. No severe toxicity reported.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Compound Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Suspension Preparation: Gradually add the weighed this compound powder to the 0.5% methylcellulose solution while continuously vortexing or stirring to ensure a homogenous suspension.
-
Storage: Store the formulation as recommended by the manufacturer, protected from light. Prepare fresh as needed, considering the stability of the compound in the vehicle.
Protocol 2: In Vivo Toxicity Monitoring
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Baseline Data Collection: Before the first dose, record the body weight and collect a baseline blood sample from a subset of animals for CBC and serum chemistry analysis.
-
Daily Observations: Observe the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and activity.
-
Body Weight Measurement: Record the body weight of each animal at least twice a week.
-
Interim Blood Collection: If the study duration allows, collect blood samples at one or more interim time points (e.g., weekly) to monitor changes in liver enzymes and other hematological parameters.
-
Terminal Procedures: At the end of the study, collect a terminal blood sample via cardiac puncture. Perform a gross necropsy, and collect the liver and other major organs for histopathological analysis. Weigh the liver.
Visualizations
References
DS55980254 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective small molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1).[1][2][3] PTDSS1 is a key enzyme responsible for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes.[4][5] By inhibiting PTDSS1, this compound blocks the production of intracellular PS.[1] This disruption of PS homeostasis can lead to various downstream cellular effects, including the induction of endoplasmic reticulum (ER) stress and the activation of the B cell receptor (BCR) signaling pathway, ultimately resulting in apoptosis in susceptible cancer cell lines.[6][7]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid powder and solutions are summarized below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | 12 months | |
| 4°C | 6 months | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][3] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[3] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. Gentle warming and/or sonication can be used to aid dissolution if precipitation is observed.[1]
Q4: Can this compound be used for in vivo studies?
Yes, this compound is orally active and has been used in several in vivo studies, particularly in xenograft mouse models.[1][6][7]
Troubleshooting Guide
Issue 1: Difficulty dissolving the this compound powder.
-
Possible Cause: The compound may have precipitated or you may be using a suboptimal solvent.
-
Solution:
-
Ensure you are using fresh, high-quality DMSO. Hygroscopic DMSO can significantly impact solubility.[1]
-
Gentle warming of the solution or brief sonication can help to dissolve the powder completely.[1]
-
For in vivo formulations, specific protocols using co-solvents like PEG300, Tween-80, or corn oil have been reported to achieve higher concentrations.[1]
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Ensure that the stock solutions have been stored correctly at -80°C or -20°C and protected from light.[1] Avoid multiple freeze-thaw cycles by preparing and using aliquots.
-
-
Possible Cause 2: Cellular context and PTDSS2 expression.
-
Solution: The cytotoxic effects of this compound can be dependent on the expression status of PTDSS2, a functionally redundant enzyme.[7] Cells with low or absent PTDSS2 expression are generally more sensitive to PTDSS1 inhibition.[3][7] It is advisable to characterize the PTDSS2 expression levels in your cell model.
-
-
Possible Cause 3: Off-target effects.
-
Solution: While this compound is a selective PTDSS1 inhibitor, it is good practice to include appropriate controls in your experiments. This may include using a negative control compound and assessing key downstream markers of the intended pathway.
-
Issue 3: Low bioavailability or efficacy in animal studies.
-
Possible Cause: Improper formulation or administration.
-
Solution:
-
For oral administration, ensure the compound is properly formulated to enhance solubility and absorption. Published protocols often use a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1]
-
Verify the dosage and administration frequency based on previously published studies. Doses in the range of 10-100 mg/kg administered orally once daily have been shown to be effective in xenograft models.[1][6]
-
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay that measures ATP content.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Formulation and Administration: Prepare the this compound formulation for oral gavage. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Administer the compound or vehicle control orally once daily at the desired dosage (e.g., 10-100 mg/kg).[1][6]
-
Efficacy Assessment: Continue treatment for the specified period (e.g., 21 days) and monitor tumor volume and the body weight of the mice. At the end of the study, tumors can be excised and weighed. Survival studies can also be conducted.[1][6]
Quantitative Data Summary
In Vitro IC50 Values
| Cell Line | PTDSS2 Status | IC50 (nM) |
| HCT116 | Wild-Type | >10,000 |
| HCT116 | PTDSS2-KO | ~100 |
| A375 | PTDSS2-KO | ~300 |
Data is approximate and based on graphical representations in the cited literature.[3][7]
In Vivo Efficacy in Xenograft Models
| Animal Model | Treatment | Dosage | Outcome |
| Jeko-1 xenograft mice | This compound | 10-100 mg/kg, p.o., daily for 21 days | Inhibited colonization of Jeko-1 cells in the bone marrow and prolonged survival.[1][6] |
| PTDSS2-KO HCT116 xenograft | This compound | 10-30 mg/kg, p.o., daily | Induced tumor regression without significant body weight loss.[3] |
| PTDSS2-KO A375 xenograft | This compound | 10-30 mg/kg, p.o., daily | Induced tumor regression without significant body weight loss.[3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PTDSS1 Inhibition Pathway by this compound.
Caption: In Vivo Xenograft Experiment Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2488609-41-0|DC Chemicals [dcchemicals.com]
- 3. This compound | PTDSS1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatidylserine synthase regulates cellular homeostasis through distinct metabolic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
troubleshooting inconsistent results in DS55980254 assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in assays involving DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). By understanding the compound's mechanism of action and adhering to best practices in assay execution, users can achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active small molecule inhibitor of phosphatidylserine synthase 1 (PTDSS1). PTDSS1 is a key enzyme responsible for the synthesis of phosphatidylserine (PS), an essential phospholipid component of cellular membranes.[1][2] By inhibiting PTDSS1, this compound blocks the production of intracellular PS.[1] This disruption in phospholipid balance has been shown to activate the B cell receptor (BCR) signaling pathway and has demonstrated potential in suppressing tumorigenesis.[1][3]
Q2: What are the common applications of this compound in research?
This compound is primarily used in cell-based assays to investigate the role of PTDSS1 and PS synthesis in various biological processes. Common applications include studying its effects on cancer cell proliferation, particularly in B cell lymphomas, and exploring its potential to modulate the immune response.[4][5] It is also used to study the downstream effects of PTDSS1 inhibition on signaling pathways like the BCR pathway.[1][4]
Q3: How should this compound be prepared and stored for in vitro experiments?
For in vitro studies, this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is crucial to adhere to the manufacturer's instructions for storage to maintain its stability. Stock solutions are generally stored at -20°C or -80°C and protected from light.[1] Repeated freeze-thaw cycles should be avoided.[6]
Q4: What are the expected cellular effects of PTDSS1 inhibition by this compound?
Inhibition of PTDSS1 by this compound leads to a reduction in cellular levels of phosphatidylserine (PS) and phosphatidylethanolamine (PE).[4][5] This alteration in the phospholipid composition of the cell membrane can trigger various downstream signaling events, including the hyperactivation of the BCR signaling pathway, leading to increased intracellular calcium levels and ultimately, apoptosis in susceptible cancer cells.[4][5]
Troubleshooting Guide for Inconsistent Assay Results
Inconsistent results in assays utilizing this compound can arise from various factors, ranging from technical errors in assay execution to biological variability. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability Between Replicate Wells
High variability across replicate wells is a common issue that can obscure the true effect of the compound.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. For multi-well plates, consider using a multichannel pipette for consistent addition of reagents.[7] |
| "Edge Effects" in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. To mitigate this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells.[7] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Gently swirl the cell suspension between seeding groups of wells to prevent settling. |
| Cell Clumping | Ensure single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
Problem 2: Weak or No Compound Efficacy
Observing a weaker-than-expected or no effect from this compound can be due to several factors.
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the initial concentration of the stock solution and the accuracy of serial dilutions. Prepare fresh dilutions for each experiment. |
| Compound Instability | Ensure proper storage of the this compound stock solution (protected from light, appropriate temperature).[1] Avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | The target cell line may not be sensitive to PTDSS1 inhibition. Confirm that the cell line expresses PTDSS1. Consider using a positive control cell line known to be sensitive to this compound. |
| Suboptimal Incubation Time | The duration of compound exposure may be insufficient to induce a measurable effect. Perform a time-course experiment to determine the optimal incubation period. |
| High Cell Density | A high cell density can reduce the effective concentration of the compound per cell. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[7] |
Problem 3: High Background Signal in the Assay
A high background signal can mask the specific effects of this compound, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Reagent-Related Background | Ensure all reagents are properly prepared and filtered if necessary. Check for potential autofluorescence of the compound or media components at the detection wavelength. |
| Cellular Autofluorescence | If using a fluorescence-based readout, high cellular autofluorescence can be an issue. Include appropriate controls (e.g., cells alone, vehicle-treated cells) to determine the baseline fluorescence. |
| Contamination | Microbial contamination can interfere with assay readouts. Regularly check cell cultures for contamination and practice good aseptic technique. |
| Insufficient Washing Steps | In assays requiring wash steps (e.g., immunoassays), ensure that washing is thorough to remove unbound reagents. |
Experimental Protocols
General Cell Viability Assay Protocol (Example using a Resazurin-based Reagent)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells in a 96-well plate at the optimized density and incubate overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Include a vehicle control (e.g., medium with the same concentration of DMSO used for the highest compound concentration).
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Prepare the resazurin-based reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium and reagent only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of PTDSS1 Inhibition
Caption: PTDSS1 inhibition by this compound disrupts phospholipid balance, leading to BCR activation and apoptosis.
Troubleshooting Workflow for Inconsistent Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular insights into human phosphatidylserine synthase 1 reveal its inhibition promotes LDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Assessing the Bioavailability of DS55980254
Welcome to the technical support center for DS55980254, a potent and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the bioavailability of this compound in preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets phosphatidylserine synthase 1 (PTDSS1).[1] PTDSS1 is a key enzyme responsible for the synthesis of phosphatidylserine (PS), an essential component of cell membranes.[2] By inhibiting PTDSS1, this compound blocks the production of intracellular PS, which can lead to an imbalance in membrane phospholipid composition and subsequent activation of the B cell receptor (BCR) signaling pathway.[1] This mechanism is of interest in various research areas, including oncology.
Q2: What is the reported oral bioavailability of this compound?
A2: While specific quantitative bioavailability data (e.g., F%) for this compound is not publicly available in the reviewed literature, it is described as an "orally active" and "highly bioavailable" compound.[2] It has been effectively used in in vivo mouse models with oral administration at doses ranging from 10 to 100 mg/kg, demonstrating its ability to be absorbed and exert a biological effect after oral dosing.[1][3]
Q3: What are some recommended formulations for in vivo oral administration of this compound in mice?
A3: Successful in vivo studies have utilized a suspension of this compound in 0.5% methylcellulose. For creating a clear solution, the following formulations have been suggested:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
A solution of 10% DMSO in 90% corn oil.
Q4: How does inhibition of PTDSS1 by this compound affect cellular signaling?
A4: Inhibition of PTDSS1 by this compound disrupts the synthesis of phosphatidylserine (PS). This leads to an altered composition of phospholipids in the cell membrane. A key consequence of this is the activation of the B cell receptor (BCR) signaling pathway.[1] This can ultimately lead to downstream effects such as the induction of apoptosis in certain cancer cell lines.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the assessment of this compound bioavailability.
Issue 1: High variability in plasma concentrations between individual animals.
-
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral gavage. What could be the cause and how can we minimize it?
-
Answer: High variability is a common challenge in oral dosing studies. Potential causes and troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Ensure the dosing formulation is homogeneous. If using a suspension, vortex thoroughly before each administration to ensure a uniform concentration. Prepare fresh formulations for each experiment to avoid degradation. |
| Gavage Technique Variation | Standardize the oral gavage procedure. Ensure all personnel are properly trained to minimize stress to the animals and ensure accurate delivery to the stomach. Improper technique can lead to reflux or administration into the trachea. |
| Physiological Differences | Use animals of the same age, sex, and strain. Ensure a consistent fasting period before dosing, as food can significantly impact drug absorption. House animals under controlled environmental conditions. |
| Inaccurate Dosing Volume | Calibrate pipettes and syringes regularly. Calculate the dose for each animal based on its individual body weight on the day of the experiment. |
Issue 2: Lower than expected plasma concentrations of this compound.
-
Question: Our measured plasma concentrations of this compound are consistently low, despite administering a standard dose. What are the possible reasons and solutions?
-
Answer: Low systemic exposure can be due to several factors related to the compound's properties and the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in GI Tract | Although reported as highly bioavailable, ensure the formulation is optimized for solubility. Consider using a formulation with co-solvents and surfactants as suggested in the FAQs. Sonication may aid in dissolution. |
| Rapid Metabolism | Investigate the metabolic stability of this compound in liver microsomes from the animal species being used. If metabolism is rapid, this could explain the low plasma levels. |
| Efflux Transporter Activity | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the gastrointestinal tract, which would pump it back into the intestinal lumen, reducing absorption. This can be investigated using in vitro models like Caco-2 cell assays. |
| Degradation in GI Tract | Assess the stability of this compound in simulated gastric and intestinal fluids to rule out degradation before absorption. |
| Analytical Method Issues | Verify the sensitivity and accuracy of your LC-MS/MS method for quantifying this compound in plasma. Ensure proper sample handling and storage to prevent degradation. |
Issue 3: Difficulty in detecting this compound in plasma samples.
-
Question: We are unable to detect this compound in our plasma samples using LC-MS/MS. How can we troubleshoot our analytical method?
-
Answer: Failure to detect the analyte can stem from issues with sample preparation, the analytical instrument, or the method parameters.
| Potential Cause | Troubleshooting Steps |
| Insufficient Method Sensitivity | Optimize the mass spectrometry parameters for this compound, including parent and fragment ion selection, collision energy, and ion source settings. Use a high-quality internal standard to improve accuracy and precision. |
| Sample Preparation Inefficiency | Evaluate different protein precipitation and liquid-liquid extraction methods to ensure efficient recovery of this compound from the plasma matrix. |
| Matrix Effects | Assess for ion suppression or enhancement from endogenous plasma components. This can be mitigated by optimizing the chromatography to separate the analyte from interfering substances or by using a more effective sample cleanup method. |
| Compound Instability | Ensure that this compound is stable in the plasma matrix under the storage and processing conditions used. Consider adding stabilizers if necessary. |
III. Experimental Protocols & Visualizations
Detailed Methodology for In Vivo Bioavailability Assessment
This protocol outlines a typical workflow for assessing the oral bioavailability of this compound in a mouse model.
1. Animal Model and Acclimatization:
-
Use male or female mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Formulation Preparation:
-
Prepare the dosing formulation on the day of the experiment.
-
For a suspension, weigh the required amount of this compound and suspend it in 0.5% methylcellulose in sterile water. Vortex thoroughly before each administration.
-
For a solution, dissolve this compound in a suitable vehicle, such as the DMSO/PEG300/Tween-80/saline formulation.
3. Dosing:
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Administer this compound via oral gavage at the desired dose (e.g., 10, 30, or 100 mg/kg).
4. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA or heparin).
-
Immediately place the blood samples on ice.
5. Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
6. Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
The method should include a standard curve and quality control samples.
7. Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
-
If an intravenous (IV) dose group is included in the study, the absolute oral bioavailability (F%) can be calculated using the formula:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Visualizations
Caption: Experimental workflow for in vivo bioavailability assessment of this compound.
Caption: Simplified signaling pathway of this compound action.
References
why is my DS55980254 not showing activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DS55980254, a potent and selective inhibitor of phosphatidylserine synthetase 1 (PTDSS1). If you are not observing the expected activity with this compound in your experiments, please review the information below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent, selective, and orally active small molecule inhibitor of phosphatidylserine synthetase 1 (PTDSS1).[1][2] Its primary mechanism of action is the suppression of phosphatidylserine (PS) production by inhibiting the enzymatic activity of PTDSS1.[1] It is important to note that this compound does not inhibit the activity of PTDSS2, the other isoform of phosphatidylserine synthase.[1]
Q2: Under what conditions is this compound expected to show activity?
A: The activity of this compound is highly dependent on the genetic background of the cell line or model system being used. It shows the most potent activity in cells that have a deletion or low expression of PTDSS2.[3][4] In cells with functional PTDSS2, the inhibitory effect of this compound on PTDSS1 can be compensated for by the activity of PTDSS2, leading to a lack of observable phenotype.[1] Therefore, this compound is most effective in a synthetic lethality context where PTDSS2 is absent.[3][4]
Q3: What are the recommended storage conditions for this compound?
A: For long-term storage, this compound should be stored at -80°C for up to 6 months. For shorter-term storage, it can be kept at -20°C for up to 1 month, protected from light.[5] Improper storage can lead to degradation of the compound and a loss of activity.
Q4: Is this compound suitable for in vivo studies?
A: Yes, this compound is an orally active compound and has been shown to be effective in in vivo xenograft models.[1][5] For instance, daily oral administration of this compound has been demonstrated to induce tumor regression in PTDSS2-knockout xenograft models without causing significant toxicity or body weight loss.[1]
Troubleshooting Guide: Why is my this compound not showing activity?
If you are not observing the expected experimental results with this compound, please consider the following potential issues and troubleshooting steps.
| Potential Issue | Troubleshooting Steps |
| Incorrect Cell Line or Model System | Verify the PTDSS2 status of your cell line. This compound shows significantly stronger activity in PTDSS2-knockout or deficient cells.[1][3] Consider using a cell line with a known PTDSS2 deletion as a positive control. |
| Compound Degradation | Ensure that this compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage, protected from light.[5] If the compound has been stored improperly or for an extended period, consider using a fresh stock. |
| Suboptimal Assay Conditions | Review your experimental protocol. Ensure that the concentration of this compound used is appropriate for your assay. The IC50 for PTDSS1 inhibition in cell-free assays is approximately 100 nM.[1] For cell-based assays, a dose-response experiment is recommended to determine the optimal concentration. |
| Inappropriate Readout | The primary effect of this compound is the depletion of phosphatidylserine.[1] Ensure your experimental readout is sensitive to changes in PS levels or downstream signaling pathways, such as the induction of ER stress or activation of the B cell receptor (BCR) signaling pathway.[1][5] |
| Experimental Controls | Include appropriate positive and negative controls in your experiment. A positive control could be a PTDSS2-knockout cell line treated with this compound. A negative control could be the parental cell line (with functional PTDSS2) treated with this compound, where minimal activity is expected.[1] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (PTDSS1) | 100 nM | Cell-free assay | [1] |
| Selectivity | Selective for PTDSS1 | No significant inhibition of PTDSS2 in cell-free assays | [1] |
| In vivo Efficacy | 10-30 mg/kg (daily, p.o.) | Induced tumor regression in PTDSS2-KO xenograft models | [1] |
Experimental Protocols
A detailed experimental protocol for assessing the effect of this compound on cell growth can be found in the publication by Yoshihama et al., 2022. This typically involves treating parental and PTDSS2-KO cell lines with a range of this compound concentrations and measuring cell viability after a set incubation period.
Visualizing the Mechanism of Action
The following diagram illustrates the phosphatidylserine synthesis pathway and the specific point of inhibition by this compound.
Caption: Mechanism of this compound inhibition of PTDSS1.
References
- 1. This compound | PTDSS1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound|CAS 2488609-41-0|DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Unveiling the Potency of DS55980254: A Comparative Analysis of PTDSS1 Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the inhibition of phosphatidylserine synthase 1 (PTDSS1) has emerged as a promising strategy, particularly for cancers harboring a deletion of the PTDSS2 gene. This guide provides a comprehensive comparison of DS55980254 with other known PTDSS1 inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Performance Comparison of PTDSS1 Inhibitors
This compound stands out as a potent and selective orally active inhibitor of PTDSS1. Its mechanism of action is centered on inducing synthetic lethality in cancer cells that have lost PTDSS2, an enzyme that also contributes to phosphatidylserine (PS) synthesis. The dual inhibition of PS production leads to endoplasmic reticulum (ER) stress and subsequent immunogenic cell death, offering a targeted therapeutic approach.[1][2][3]
Here, we compare this compound with other pyrrolepyrazole-derived PTDSS1 inhibitors, DS07551382 and DS68591889, based on available preclinical data.
Table 1: In Vitro Potency and Selectivity
| Compound | PTDSS1 IC50 (nM) | PTDSS2 IC50 (nM) | Selectivity (PTDSS2/PTDSS1) |
| This compound | 100 | >10,000 | >100 |
| DS07551382 | 200 | >10,000 | >50 |
| DS68591889 | Not explicitly quantified, but stated to be selective for PTDSS1 over PTDSS2 | Not explicitly quantified, but stated to have no inhibitory activity against PTDSS2[4] | Not explicitly quantified |
Data for this compound and DS07551382 are derived from cell-free assays.[5]
Table 2: In Vivo Efficacy in PTDSS2-KO Xenograft Models
| Compound | Model | Dosage | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | HCT116 PTDSS2-KO | 10, 30, 100 mg/kg, p.o. daily | Induced tumor regression[5] |
| This compound | A375 PTDSS2-KO | 10, 30, 100 mg/kg, p.o. daily | Induced tumor regression[5] |
| Unnamed PTDSS1 Inhibitor | HCT 116 PTDSS2-KO xenografts | 10, 20, 40 mg/kg p.o. o.d. x 13 days | TGI = 97%, 98%, and 99% respectively[6] |
| Unnamed PTDSS1 Inhibitor | A-375 PTDSS2-KO xenografts | 3, 10, 30, 100 mg/kg p.o. o.d. x 13 days | TGI = 47% (at 3mg/kg) and 100% (at 10, 30, 100mg/kg)[6] |
| DS68591889 | Jeko-1 xenograft (B cell lymphoma) | 10, 30, 100 mg/kg, p.o. daily for 21 days | Suppressed tumor growth and prolonged survival[7] |
Signaling Pathways and Experimental Workflows
The therapeutic effect of this compound and other PTDSS1 inhibitors in PTDSS2-deficient cancers is underpinned by a specific signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PTDSS1 Inhibitors: DS55980254 and DS68591889
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective, orally active inhibitors of phosphatidylserine synthase 1 (PTDSS1), DS55980254 and DS68591889. Both compounds are under investigation for their therapeutic potential in oncology, targeting the metabolic vulnerability of cancer cells dependent on de novo phosphatidylserine (PS) synthesis. This document summarizes their performance based on available experimental data, details the experimental methodologies, and visualizes their distinct mechanisms of action.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of this compound and DS68591889 based on published studies.
In Vitro Activity
| Parameter | This compound | DS68591889 | Reference |
| Target | Phosphatidylserine Synthase 1 (PTDSS1) | Phosphatidylserine Synthase 1 (PTDSS1) | [1][2] |
| IC50 vs PTDSS1 | 100 nM (cell-free assay) | Potent inhibitor (specific IC50 not stated) | [1] |
| Selectivity | No inhibitory activity against PTDSS2 | No inhibitory activity against PTDSS2 | [1][2] |
| Cellular Effect | Induces selective cell death in PTDSS2-deleted cancer cells. | Induces phospholipid imbalance in a wide range of cancer cells.[2] | [1] |
| Mechanism | Induces Endoplasmic Reticulum (ER) stress. | Negatively regulates B cell receptor (BCR)-induced Ca2+ signaling and subsequent apoptosis.[2] | [1] |
In Vivo Efficacy
| Parameter | This compound | DS68591889 | Reference |
| Animal Model | PTDSS2-KO HCT116 and A375 subcutaneous xenograft models. | Intravenous xenograft mouse model with Jeko-1 lymphoma cells.[2] | [1] |
| Dosing Regimen | 10-30 mg/kg, daily, p.o. | 10-100 mg/kg, once daily, p.o. for 21 days.[2] | [1] |
| Observed Effects | Induced tumor regression without significant body weight loss or severe toxicity. | Inhibited engraftment of Jeko-1 cells in the bone marrow and prolonged survival time.[2] | [1] |
Signaling Pathways and Mechanisms of Action
This compound and DS68591889, while both targeting PTDSS1, elicit their anti-cancer effects through distinct downstream signaling pathways.
This compound: Induction of ER Stress in PTDSS2-deficient Cancers
In cancer cells lacking PTDSS2, the inhibition of PTDSS1 by this compound leads to a critical depletion of phosphatidylserine. This disruption in lipid homeostasis triggers the unfolded protein response (UPR), a hallmark of ER stress, ultimately leading to apoptosis.
References
Validating the On-Target Effects of DS55980254: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1), with other PTDSS1 inhibitors and alternative therapeutic strategies. The information is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and PTDSS1 Inhibition
This compound is an orally active small molecule that specifically inhibits PTDSS1, an enzyme responsible for the synthesis of phosphatidylserine (PS), a crucial phospholipid component of cell membranes.[1] PTDSS1 inhibition disrupts the balance of membrane phospholipids, leading to various downstream cellular effects. This has positioned PTDSS1 as a therapeutic target in oncology, particularly in B-cell malignancies, and potentially in metabolic diseases.[1][2]
Inhibition of PTDSS1 by this compound has been shown to activate the B-cell receptor (BCR) signaling pathway, leading to apoptosis in B-cell lymphoma cells.[1] Furthermore, it can induce endoplasmic reticulum (ER) stress and has demonstrated synthetic lethality in cancer cells with a deficiency in the related enzyme PTDSS2. Recent findings also suggest that PTDSS1 inhibition by this compound can activate Sterol Regulatory Element-Binding Protein (SREBP) pathways, which may play a role in cholesterol metabolism.[2]
This guide will compare this compound with its close analog DS68591889 (also referred to as PTDSS1i), another PTDSS1 inhibitor DS07551382, and an alternative PS-targeting therapeutic, the monoclonal antibody bavituximab.
Comparative Analysis of PTDSS1 Inhibitors and Alternatives
The following tables summarize the quantitative data on the on-target effects of this compound and its comparators.
Table 1: In Vitro PTDSS1 Inhibition
| Compound | Target | IC50 (nM) | Selectivity | Source |
| This compound | PTDSS1 | 100 | Selective over PTDSS2 | [3][4] |
| DS07551382 | PTDSS1 | 100 | Selective over PTDSS2 | [5] |
| DS68591889 (PTDSS1i) | PTDSS1 | Not explicitly stated, but potent and selective | Selective over PTDSS2 | [6][7] |
Table 2: Cellular On-Target Effects
| Compound | Cell Line(s) | Effect on Phosphatidylserine (PS) Levels | Downstream Signaling Effects | Source |
| This compound | PTDSS2-KO HCT116 | Strong suppression of de novo PS synthesis | Induces ER stress | [3][4] |
| DS68591889 (PTDSS1i) | Various cancer cell lines (including HeLa and B-cell lymphoma lines) | Reduction in major PS acyl-chain species (e.g., C36:1-PS, C34:1-PS) | Hyperactivation of BCR signaling, leading to increased intracellular Ca2+ and apoptosis | [6][7] |
| Bavituximab | Various cancer cells | Does not inhibit PS synthesis; binds to exposed PS on the outer leaflet of the cell membrane | Blocks PS-mediated immunosuppression; activates anti-tumor immune responses | [8] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dosage | Key Findings | Source |
| This compound | Jeko-1 xenograft mice | 10-100 mg/kg, p.o., once daily for 21 days | Inhibited tumor colonization in bone marrow and prolonged survival | [4] |
| DS68591889 (PTDSS1i) | Jeko-1 xenograft mice | 10, 30, or 100 mg/kg, p.o. | Suppressed Jeko-1 cell engraftment in bone marrow | [6] |
| Bavituximab | NSCLC Phase III Trial | 3 mg/kg | Did not show a significant improvement in overall survival in combination with docetaxel | [9] |
| Bavituximab | Hepatocellular Carcinoma Phase II Trial | Not specified | Showed improved response rates in combination with pembrolizumab | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: PTDSS1 Inhibition Pathway by this compound.
Caption: Experimental Workflow for On-Target Validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell-Free PTDSS1 Enzymatic Activity Assay
This assay measures the direct inhibitory effect of a compound on PTDSS1 enzymatic activity.
Materials:
-
Membrane fraction of Sf9 cells expressing human PTDSS1
-
L-[14C]-serine
-
Reaction buffer (50 mM HEPES-NaOH pH 7.4, 10 mM CaCl2)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, combine the PTDSS1-containing membrane fraction with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding L-[14C]-serine to the mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable quenching solution.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated L-[14C]-serine.
-
Measure the radioactivity of the incorporated L-[14C]-serine in a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value.[7][11]
Cellular Phosphatidylserine Level Measurement (Lipidomics)
This protocol outlines a general procedure for the extraction and analysis of phospholipids from cultured cells.
Materials:
-
Cultured cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Scrape the cells and resuspend in a known volume of PBS.
-
Perform a Bligh-Dyer or Folch lipid extraction using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase.[12]
-
-
Sample Preparation for LC-MS/MS:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system equipped with a suitable column for lipid separation.
-
Use a gradient elution program to separate different phospholipid species.
-
Detect and quantify the different phosphatidylserine species based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Data Analysis:
B-Cell Receptor (BCR) Signaling Assay (Calcium Flux)
This assay measures changes in intracellular calcium levels following BCR stimulation, a key indicator of BCR signaling activation.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
Anti-IgM antibody (to stimulate the BCR)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Loading with Calcium Indicator:
-
Incubate the B-cell lymphoma cells with the calcium indicator dye in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Baseline Fluorescence Measurement:
-
Acquire baseline fluorescence readings of the loaded cells using a flow cytometer or plate reader.
-
-
BCR Stimulation and Data Acquisition:
-
Add the anti-IgM antibody to the cells to stimulate the BCR.
-
Immediately begin recording the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
SREBP Activation Assay (Western Blot)
This protocol is used to detect the cleavage and activation of SREBP-1.
Materials:
-
Treated cells
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against SREBP-1 (recognizing both precursor and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells and collect the total protein lysate.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against SREBP-1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescence substrate and capture the signal using an imaging system.
-
-
Data Analysis:
Conclusion
This compound is a potent and selective inhibitor of PTDSS1 with demonstrated on-target effects in both in vitro and in vivo models. Its ability to modulate phosphatidylserine levels leads to significant downstream consequences, including the induction of apoptosis in B-cell lymphoma and the activation of the SREBP pathway. When compared to its analogs, this compound shows similar potency in PTDSS1 inhibition. In contrast to antibody-based therapies like bavituximab that target externalized PS, this compound acts intracellularly to prevent its synthesis, offering a distinct therapeutic mechanism. The provided data and protocols offer a framework for the continued investigation and validation of this compound as a potential therapeutic agent.
References
- 1. A novel sample preparation strategy for shotgun lipidomics of phospholipids employing multilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and Selective PTDSS1 Inhibitors Induce Collateral Lethality in Cancers with PTDSS2 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DS07551382 | PTDSS1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bavituximab: a Novel, Investigational Immunotherapy Agent Targeting Phosphatidylserine in the Vasculature of the Tumor Microenvironment | Value-Based Cancer Care [valuebasedcancer.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Bavituximab Plus Pembrolizumab for Patients With Hepatocellular Carcinoma - The ASCO Post [ascopost.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bu.edu [bu.edu]
- 15. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Confirming PTDSS1 Inhibition by DS55980254: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the inhibition of Phosphatidylserine Synthase 1 (PTDSS1) by the selective, orally active inhibitor, DS55980254. We will explore various methodologies, from direct enzymatic assays to cell-based functional readouts, and compare their advantages and limitations. This guide also presents detailed experimental protocols and visual workflows to aid in the design and execution of these validation studies.
Introduction to PTDSS1 and this compound
Phosphatidylserine (PS) is a crucial phospholipid component of cellular membranes, playing vital roles in cell signaling, apoptosis, and blood coagulation.[1][2] In mammalian cells, PS is synthesized by two enzymes: PTDSS1 and PTDSS2.[3][4] PTDSS1 primarily catalyzes the conversion of phosphatidylcholine (PC) to PS, while PTDSS2 utilizes phosphatidylethanolamine (PE).[4][5][6]
This compound is a potent and selective inhibitor of PTDSS1.[5][7][8] It has been shown to block the synthesis of intracellular phosphatidylserine and is being investigated for its therapeutic potential, particularly in oncology.[5][7][9] Specifically, in cancer cells with a deletion of the PTDSS2 gene, inhibition of PTDSS1 by this compound leads to a profound depletion of PS, inducing endoplasmic reticulum (ER) stress and ultimately leading to selective cancer cell death.[5][8]
This guide will detail the necessary steps to confirm that this compound effectively inhibits PTDSS1 in your experimental system.
Core Methodologies to Confirm PTDSS1 Inhibition
Several orthogonal approaches can be employed to validate the inhibitory activity of this compound against PTDSS1. These methods can be broadly categorized into:
-
Direct Enzyme Activity Assays: Measuring the catalytic activity of PTDSS1 in the presence and absence of the inhibitor.
-
Cellular Phosphatidylserine Quantification: Assessing the levels of PS in cells treated with the inhibitor.
-
Downstream Functional Assays: Evaluating the cellular consequences of PTDSS1 inhibition, such as the induction of ER stress or apoptosis.
The following sections will provide detailed protocols and comparisons for each of these categories.
Data Presentation: Comparative Analysis of Inhibition Confirmation Methods
| Method | Principle | Advantages | Limitations | Typical Readout |
| Cell-Free PTDSS1 Activity Assay | Measures the incorporation of a labeled substrate (e.g., [¹⁴C]-L-serine) into phosphatidylserine by isolated PTDSS1 enzyme. | Direct evidence of target engagement. Allows for determination of IC50 values.[4][8] Highly specific. | Requires purified or enriched enzyme source. May not fully reflect the cellular environment. | Scintillation counting of radiolabeled product. |
| Cell-Based PS Synthesis Assay | Monitors the de novo synthesis of PS in intact cells by tracking the incorporation of a labeled precursor. | Reflects inhibitor activity in a physiological context. Can assess cell permeability and metabolic stability of the inhibitor. | Indirect measure of enzyme activity. Can be influenced by other metabolic pathways. | Measurement of labeled PS by techniques like thin-layer chromatography (TLC) or mass spectrometry.[5] |
| Fluorometric PS Quantification | Utilizes a fluorometric assay kit to measure total cellular PS levels after inhibitor treatment. | High-throughput and sensitive.[10][11] Does not require radiolabeling. Commercially available kits simplify the process.[11] | Measures total PS levels, not synthesis rate. May not capture rapid changes in PS production. | Fluorescence intensity (e.g., Ex/Em = 538/587 nm).[11] |
| Western Blot for ER Stress Markers | Detects the upregulation of proteins involved in the ER stress response (e.g., BIP, DDIT3/CHOP) following PTDSS1 inhibition.[5] | Provides a functional readout of the inhibitor's cellular effect. Can be performed with standard laboratory equipment. | Indirect and may not be specific to PTDSS1 inhibition alone. Timing of analysis is critical. | Band intensity on a western blot. |
| Cell Viability/Apoptosis Assays | Measures the selective killing of cancer cells with PTDSS2 deletion upon treatment with the PTDSS1 inhibitor. | Demonstrates the desired therapeutic effect of the inhibitor. Can be used for screening and dose-response studies. | Phenotypic readout that can be influenced by off-target effects. Requires specific cell lines (e.g., PTDSS2-knockout). | Cell viability (e.g., MTT or CellTiter-Glo assay), or apoptosis markers (e.g., Annexin V staining). |
Experimental Protocols
Cell-Free PTDSS1 Activity Assay
This protocol is adapted from methodologies described in the literature for measuring PTDSS1 activity.[4][12]
Materials:
-
Source of PTDSS1 enzyme (e.g., membrane fraction from Sf9 cells overexpressing human PTDSS1).[4][5]
-
Reaction Buffer: 50 mM HEPES-NaOH (pH 7.5), 5 mM CaCl₂.[3][4]
-
L-[¹⁴C(U)]-serine.
-
This compound at various concentrations.
-
Scintillation counter and vials.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer and L-[¹⁴C(U)]-serine.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the PTDSS1 enzyme source.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[4][12]
-
Stop the reaction by adding acidic methanol.
-
Extract the lipids using a chloroform/methanol/MgCl₂ partition.[1]
-
Collect the organic phase containing the radiolabeled phosphatidylserine.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cellular Phosphatidylserine Quantification using a Fluorometric Assay Kit
This protocol is based on commercially available phosphatidylserine assay kits.[11]
Materials:
-
Cells of interest (e.g., cancer cell lines with and without PTDSS2 deletion).
-
This compound.
-
Phosphatidylserine Assay Kit (e.g., from Sigma-Aldrich or Abcam).[11]
-
Microplate reader capable of fluorescence detection.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration.
-
Harvest the cells and extract lipids according to the kit manufacturer's protocol.
-
Perform the enzymatic assay as described in the kit, which typically involves the cleavage of PS to generate a product that reacts with a probe to produce a stable fluorophore.[11]
-
Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 538/587 nm).[11]
-
Quantify the PS concentration based on a standard curve.
-
Compare the PS levels in treated versus untreated cells.
Western Blot for ER Stress Markers
Materials:
-
Cells treated with this compound as described above.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against ER stress markers (e.g., anti-BIP, anti-DDIT3/CHOP).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescence detection reagents.
-
Western blotting equipment.
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against BIP and DDIT3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the relative upregulation of ER stress markers in response to this compound treatment.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: PTDSS1 catalyzes the synthesis of PS from PC and L-Serine.
References
- 1. De novo loss-of-function variant in PTDSS1 is associated with developmental delay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PTDSS1 modulators and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PTDSS1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. rupress.org [rupress.org]
A Comparative Guide to Inhibiting Phosphatidylserine Synthesis: Small Molecules vs. Genetic Approaches
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting phosphatidylserine (PS) synthesis is critical for advancing research in oncology, neurodegeneration, and immunology. This guide provides a comprehensive comparison of alternative methods to modulate the production of this key phospholipid, detailing the performance of small molecule inhibitors and genetic strategies with supporting experimental data and protocols.
Phosphatidylserine is a crucial phospholipid typically sequestered on the inner leaflet of the plasma membrane. Its externalization acts as a key signal for apoptosis and plays a significant role in various physiological and pathological processes. The synthesis of PS in mammalian cells is primarily catalyzed by two enzymes: phosphatidylserine synthase 1 (PTDSS1) and phosphatidylserine synthase 2 (PTDSS2). Targeting these enzymes offers a direct route to modulate cellular PS levels. This guide explores and contrasts the primary methodologies used to achieve this inhibition: pharmacological intervention with small molecules and genetic silencing through RNA interference (siRNA) and CRISPR-Cas9 gene editing.
Quantitative Comparison of Inhibitory Methods
To facilitate a clear comparison, the following table summarizes the quantitative data for various methods of inhibiting phosphatidylserine synthesis.
| Method/Inhibitor | Target | Mechanism of Action | Effective Concentration (IC50/Ki) | Cell Types/Model Systems | Observed Effects |
| Small Molecule Inhibitors | |||||
| DS55980254 | PTDSS1 | Blocks the synthesis of intracellular phosphatidylserine. | 100 nM (cell-free assay)[1] | Jeko-1 (mantle cell lymphoma) xenograft mice | Inhibits colonization of Jeko-1 cells in bone marrow, prolongs survival.[1] |
| DS68591889 (PTDSS1i) | PTDSS1 | Selective inhibitor of PTDSS1, leading to phospholipid imbalance. | Not explicitly stated, but effective at 100 nM in cell-based assays. | Ramos (Burkitt's lymphoma) cells, various cancer cell lines | Induces substantial loss of PS and phosphatidylethanolamine (PE); enhances B-cell receptor-induced Ca2+ signaling and apoptosis.[2][3] |
| CBR-5884 | Cho1 (Fungal PS Synthase) | Competitive inhibitor at the serine-binding site. | Ki of 1,550 ± 245.6 nM | Candida albicans | Reduces cellular PS levels and exhibits antifungal effects.[3][4] |
| Genetic Inhibition | |||||
| siRNA-mediated knockdown | PTDSS1 | Post-transcriptional gene silencing leading to reduced PTDSS1 protein expression. | Not applicable | PTDSS2-knockout HCT116 cells | Inhibited cell growth.[5] |
| CRISPR-Cas9 knockout | PTDSS1 | Permanent gene disruption leading to loss of PTDSS1 function. | Not applicable | Ramos, SU-DHL-6, HeLa, A549 cells | Significant reduction in PS and PE levels.[2][6] |
| CRISPR-Cas9 knockout | PTDSS2 | Permanent gene disruption leading to loss of PTDSS2 function. | Not applicable | CHO-K1 cells, mouse tissues | No significant change in total PS levels in CHO-K1 cells, suggesting PSS1 is the major contributor.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Phosphatidylserine Synthesis and Inhibition.
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The small molecule CBR-5884 inhibits the Candida albicans phosphatidylserine synthase | bioRxiv [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the importance of phosphatidylserine synthase 2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Reactivity of DS55980254 with PTDSS2 Validated by In Vitro Assays
DS55980254 is an orally active inhibitor that targets PTDSS1, an enzyme crucial for the synthesis of intracellular phosphatidylserine (PS)[1][2]. In mammalian cells, PS synthesis is carried out by two enzymes: PTDSS1 and PTDSS2[3][4]. While both contribute to the overall PS pool, they exhibit different substrate preferences. PTDSS1 can utilize both phosphatidylcholine (PC) and phosphatidylethanolamine (PE) as substrates, whereas PTDSS2 is specific for PE[5][6]. The functional redundancy of these enzymes makes the selectivity of inhibitors critical for targeted therapeutic strategies.
Comparative Inhibitory Activity
Experimental data from cell-free assays clearly delineates the selective inhibitory profile of this compound. In these assays, the compound demonstrated potent inhibition of PTDSS1 with a half-maximal inhibitory concentration (IC50) of 100 nM. In stark contrast, no significant inhibitory activity was observed against PTDSS2, even at concentrations where PTDSS1 is fully inhibited[2][3]. This high degree of selectivity is a key characteristic of this compound.
A close analog of this compound, referred to as DS68591889 or PTDSS1i, has also been shown to specifically inhibit PTDSS1 without affecting PTDSS2 activity in similar cell-free assays[4]. This further corroborates the selective nature of this class of inhibitors.
The following table summarizes the quantitative data on the inhibitory activity of this compound against PTDSS1 and PTDSS2.
| Target Enzyme | Inhibitor | IC50 | Assay Type |
| PTDSS1 | This compound | 100 nM[2] | Cell-free enzymatic assay |
| PTDSS2 | This compound | No inhibition observed[2][3] | Cell-free enzymatic assay |
Experimental Protocol: Cell-Free PTDSS Enzymatic Assay
The determination of this compound's selectivity was performed using a well-established cell-free enzymatic assay. The following protocol provides a detailed methodology for assessing the inhibitory activity against PTDSS1 and PTDSS2.
1. Enzyme Source Preparation:
-
Human PTDSS1 and PTDSS2 are individually expressed in Sf9 insect cells using a baculoviral expression system[3].
-
The microsome membrane fraction containing the respective enzyme is purified from the cell lysates[3][4]. This fraction serves as the enzyme source for the assay.
2. Reaction Mixture Preparation:
-
The membrane fraction containing either PTDSS1 or PTDSS2 is mixed with a reaction solution.
-
The reaction solution typically contains 50 mM HEPES-NaOH (pH 7.5), 5 mM CaCl2, and 1 µCi/ml of L-[14C(U)-serine] as a radiolabeled substrate[4].
-
Varying concentrations of the inhibitor, this compound, are added to the reaction mixtures.
3. Enzymatic Reaction:
-
The reaction is initiated by incubating the mixture at 37°C for 20 minutes[4]. During this time, the PTDSS enzyme catalyzes the incorporation of the radiolabeled serine into phosphatidylserine.
4. Reaction Termination and Measurement:
-
The reaction is stopped by the addition of 10 mM EDTA[4].
-
The membrane fractions, now containing the newly synthesized radiolabeled phosphatidylserine, are trapped onto a Unifilter-96 GF/C plate[4].
-
The plate is washed to remove any unincorporated L-[14C(U)-serine].
-
The amount of radioactivity in the membrane fractions is quantified using a scintillation counter. The scintillation counts are directly proportional to the enzymatic activity[4].
5. Data Analysis:
-
The inhibitory activity at each concentration of this compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram illustrates the workflow for the cell-free enzymatic assay used to determine the selectivity of this compound.
Caption: Workflow for assessing this compound selectivity against PTDSS1 and PTDSS2.
Signaling Pathway Context
The selective inhibition of PTDSS1 by this compound has significant implications for cellular signaling. PTDSS1 deficiency has been shown to impact the balance of cell membrane phospholipids, which in turn can activate the B cell receptor (BCR) signaling pathway[1]. The ability to selectively inhibit PTDSS1 without affecting PTDSS2 allows for the precise dissection of the roles of these two enzymes in various cellular processes and provides a targeted approach for therapeutic intervention in diseases where PTDSS1 activity is implicated, such as certain cancers[2][3].
Caption: Selective inhibition of PTDSS1 by this compound in the PS synthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PTDSS1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - PTDSS2 [maayanlab.cloud]
- 6. pnas.org [pnas.org]
Evaluating the Specificity of DS55980254: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the specificity of DS55980254, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). Through a detailed comparison with other PTDSS1 inhibitors and supporting experimental data, this document aims to offer an objective assessment of its performance and potential applications in cancer research.
This compound is an orally active small molecule that has demonstrated significant potential in preclinical studies by inducing selective cell death in cancer cells harboring a deletion of the PTDSS2 gene.[1] This synthetic lethal approach offers a promising therapeutic strategy for a subset of cancers. This guide will delve into the specifics of this compound's activity, comparing it with its close analog DS68591889 and another potent PTDSS1 inhibitor, DS07551382.
Comparative Analysis of PTDSS1 Inhibitors
To provide a clear overview of this compound's performance, the following table summarizes its key characteristics alongside other known PTDSS1 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity | Mechanism of Action | In Vivo Efficacy |
| This compound | PTDSS1 | 100[2] | Selective over PTDSS2[2] | Induces ER stress and activates B cell receptor (BCR) signaling, leading to apoptosis in PTDSS2-deleted cancer cells.[3][4] | Demonstrates tumor regression in PTDSS2-KO HCT116 and A375 xenograft models at 10-100 mg/kg, p.o., daily.[2][3] |
| DS68591889 | PTDSS1 | Not explicitly stated, but described as a close analog of this compound with inhibitory activity against PTDSS1 but not PTDSS2.[4] | Selective over PTDSS2.[4] | Similar to this compound, causes phospholipid imbalance and aberrant BCR activation.[4] | Suppressed tumor growth in a B cell lymphoma xenograft model.[4] |
| DS07551382 | PTDSS1 | 100[5] | Selective over PTDSS2.[5] | Suppresses de novo phosphatidylserine synthesis and induces ER stress in PTDSS2-deleted tumor cells.[5] | Information not available in the provided search results. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PTDSS1 Inhibitors: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and comparison of currently identified inhibitors of Phosphatidylserine Synthase 1 (PTDSS1). This document summarizes key experimental data, details methodologies of crucial assays, and visualizes relevant biological pathways and workflows.
Phosphatidylserine (PS) is a critical phospholipid for various cellular functions, and its synthesis is primarily regulated by two enzymes, PTDSS1 and PTDSS2.[1] PTDSS1 synthesizes PS from phosphatidylcholine (PC), while PTDSS2 utilizes phosphatidylethanolamine (PE).[1] The redundancy of these enzymes means that targeting only one may not be sufficient to impact cell viability in normal tissues. However, a synthetic lethal relationship exists between PTDSS1 and PTDSS2, where the loss or inhibition of both leads to cell death.[1] This provides a therapeutic window for targeting PTDSS1 in cancers with a deletion of the PTDSS2 gene, a frequent event in various tumor types.[1]
Comparative Efficacy of PTDSS1 Inhibitors
Several potent and selective small molecule inhibitors of PTDSS1 have been developed and characterized. The following tables summarize their in vitro potency and in vivo efficacy based on available preclinical data.
| Inhibitor | PTDSS1 IC50 | PTDSS2 Inhibition | Key In Vitro Effects |
| DS07551382 | 100 nM[2] | No activity[2] | Suppresses de novo PS synthesis in PTDSS2-knockout (KO) cells.[2] |
| DS55980254 | 100 nM[3] | No activity[3] | Selectively suppresses the growth of PTDSS2-KO cancer cells.[1] |
| DS68591889 | Not Reported | No activity[4] | Induces phospholipid imbalance in a wide range of cancer cells.[4] |
Table 1: In Vitro Potency and Selectivity of PTDSS1 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of the compounds against PTDSS1 and their selectivity over the PTDSS2 isoform.
| Inhibitor | Cancer Model | Dosing Regimen | Key In Vivo Outcomes |
| This compound | PTDSS2-KO HCT116 & A375 xenografts | 10-100 mg/kg, daily, p.o.[3] | Induced tumor regression without significant toxicity.[3] |
| DS68591889 | Jeko-1 lymphoma xenograft | 10-100 mg/kg, daily, p.o. for 21 days[4] | Inhibited tumor cell engraftment in the bone marrow and prolonged survival.[4] |
Table 2: In Vivo Efficacy of PTDSS1 Inhibitors. This table summarizes the preclinical anti-tumor activity of the PTDSS1 inhibitors in different cancer models.
Signaling Pathways and Therapeutic Mechanisms
The inhibition of PTDSS1 in the context of PTDSS2 deficiency triggers a cascade of cellular events, ultimately leading to tumor cell death and the activation of an anti-tumor immune response.
Synthetic Lethality and ER Stress
The primary mechanism of action for PTDSS1 inhibitors in PTDSS2-deficient cancers is the induction of synthetic lethality.[1] The dual loss of PS synthesis leads to a significant depletion of cellular PS, which in turn activates the endoplasmic reticulum (ER) stress response.[1] This is a key event that mediates the cytotoxic effects of these inhibitors.
Caption: Synthetic lethality by PTDSS1 inhibition in PTDSS2-deleted cancers.
Activation of Anti-Tumor Immunity
A crucial consequence of ER stress-induced cell death is the release of damage-associated molecular patterns (DAMPs), such as HMGB1.[1] These molecules act as signals to the immune system, leading to the activation of dendritic cells and subsequent priming of an anti-tumor T-cell response.[1] This immunogenic cell death contributes significantly to the overall therapeutic efficacy of PTDSS1 inhibitors.
Caption: PTDSS1 inhibition-induced anti-tumor immunity.
B-Cell Receptor Signaling
In B-cell lymphomas, inhibition of PTDSS1 leads to an imbalance in the phospholipid composition of the cell membrane.[4] This sensitizes the B-cell receptor (BCR), leading to its hyperactivation, aberrant calcium signaling, and ultimately, apoptotic cell death.[4]
Caption: PTDSS1 inhibition-induced apoptosis in B-cell lymphoma.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PTDSS1 inhibitors.
Cell-Free PTDSS1/2 Activity Assay
This assay is fundamental for determining the potency and selectivity of inhibitor compounds.
References
Benchmarking DS55980254: A Comparative Analysis Against Known Cancer Therapies for B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS55980254 is an investigational, orally active small molecule that selectively inhibits phosphatidylserine synthase 1 (PTDSS1).[1][2] This novel mechanism of action presents a promising therapeutic strategy for certain cancers, particularly B-cell lymphomas. This guide provides a comprehensive comparison of this compound with established cancer therapies, focusing on its preclinical efficacy, mechanism of action, and available experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound.
Mechanism of Action: Targeting Phosphatidylserine Synthesis
This compound exerts its anti-cancer effects by blocking the synthesis of intracellular phosphatidylserine (PS).[1][2] In normal cells, PTDSS1 and PTDSS2 are redundant enzymes responsible for PS synthesis. However, some cancers, particularly those with a deletion of the PTDSS2 gene located on the 11p15.5 tumor-suppressive locus, become solely reliant on PTDSS1 for PS production.[3] Inhibition of PTDSS1 in these PTDSS2-deficient cancer cells leads to a state of "synthetic lethality," resulting in cancer cell death.
In B-cell lymphomas, the inhibition of PTDSS1 by this compound has a more specific effect on the B-cell receptor (BCR) signaling pathway.[1][4] By disrupting the balance of membrane phospholipids, this compound lowers the activation threshold of the BCR.[4] This leads to hyperactivation of the BCR signaling cascade, resulting in an aberrant increase in intracellular calcium levels and subsequent induction of apoptosis.[4]
Signaling Pathway of this compound in B-Cell Lymphoma
References
Validating the Synthetic Lethal Interaction of DS55980254 in PTDSS2-Deficient Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DS55980254, a potent and orally active inhibitor of phosphatidylserine synthase 1 (PTDSS1). It focuses on the validation of its synthetic lethal interaction with the loss of phosphatidylserine synthase 2 (PTDSS2), a promising therapeutic strategy for a range of cancers harboring PTDSS2 deletions. This document outlines the mechanism of action, presents comparative preclinical data, and provides detailed experimental protocols for researchers seeking to investigate this novel targeted therapy.
Executive Summary
Phosphatidylserine (PS) is an essential phospholipid synthesized by two redundant enzymes, PTDSS1 and PTDSS2. While the loss of either enzyme alone is viable, the simultaneous inactivation of both is embryonically lethal, establishing a classic synthetic lethal relationship. The gene encoding PTDSS2 is located on chromosome 11p15.5, a region frequently deleted in various cancers. This genetic vulnerability creates a therapeutic window for targeting PTDSS1 in PTDSS2-deficient tumors. This compound and its analogs have emerged as selective inhibitors of PTDSS1, demonstrating potent and specific killing of cancer cells with PTDSS2 loss. The primary mechanism of action involves the induction of overwhelming endoplasmic reticulum (ER) stress, leading to apoptotic cell death.
Data Presentation: Preclinical Efficacy of PTDSS1 Inhibitors
The following tables summarize the available preclinical data for this compound and its close analog, DS68591889 (also referred to as PTDSS1i).
| Compound | Target | Assay | Cell Line | Genotype | IC50 / GI50 (µM) | Reference |
| This compound | PTDSS1 | Cell-free inhibitory activity | Sf9 expressed human PTDSS1 | N/A | Not explicitly stated, but potent | [1] |
| Exemplified PTDSS1 Inhibitor | PTDSS1 | PS synthesis inhibition | HCT 116 | PTDSS2-KO | 0.003 | [2] |
| Exemplified PTDSS1 Inhibitor | PTDSS1 | Antiproliferative activity | HCT 116 | PTDSS2-KO | 0.014 | [2] |
| Exemplified PTDSS1 Inhibitor | PTDSS1 | Antiproliferative activity | HCT 116 | PTDSS2-WT | >25 | [2] |
| DS68591889 (PTDSS1i) | PTDSS1 | Cell-free inhibitory activity | Sf9 expressed human PTDSS1 | N/A | Potent and selective vs PTDSS2 | [3] |
Table 1: In Vitro Activity of PTDSS1 Inhibitors. This table highlights the potent and selective activity of PTDSS1 inhibitors against PTDSS2-deficient cancer cells. The exemplified inhibitor from a Daiichi Sankyo patent demonstrates nanomolar potency in inhibiting both PS synthesis and cell growth in PTDSS2 knockout (KO) cells, with a very large therapeutic window compared to wild-type (WT) cells.
| Compound | Cancer Type | Xenograft Model | Dosing | Key Findings | Reference |
| This compound | Mantle Cell Lymphoma | Jeko-1 | 10, 30, 100 mg/kg, p.o., daily for 13 days | Tumor regression | [2] |
| DS68591889 (PTDSS1i) | Mantle Cell Lymphoma | Jeko-1 | 10, 30, 100 mg/kg, p.o., daily for 21 days | Suppressed Jeko-1 cell engraftment in bone marrow and prolonged survival. | [3] |
Table 2: In Vivo Efficacy of PTDSS1 Inhibitors. Both this compound and its analog DS68591889 show significant anti-tumor activity in xenograft models of B-cell lymphoma. Oral administration of these compounds led to tumor regression and improved survival, underscoring their potential as clinically translatable agents.
Mechanism of Action: ER Stress-Induced Apoptosis
The synthetic lethal interaction between PTDSS1 inhibition and PTDSS2 loss culminates in the activation of the unfolded protein response (UPR) due to overwhelming ER stress. In the absence of both PTDSS1 and PTDSS2, the cell is unable to synthesize sufficient phosphatidylserine, leading to a disruption of ER homeostasis and the accumulation of misfolded proteins. This triggers the three main branches of the UPR:
-
PERK Pathway: Leads to the phosphorylation of eIF2α, attenuating global protein synthesis but promoting the translation of specific stress-response proteins like ATF4, which upregulates the pro-apoptotic factor CHOP.
-
IRE1α Pathway: Results in the splicing of XBP1 mRNA, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, sustained IRE1α activation can also lead to apoptosis.
-
ATF6 Pathway: Involves the cleavage of ATF6, which then translocates to the nucleus to activate the transcription of ER chaperones.
In PTDSS2-deficient cancer cells treated with this compound, the sustained activation of these pathways, particularly the PERK-CHOP axis, overwhelms the cell's adaptive capacity and triggers programmed cell death.
Experimental Protocols
Cell Viability Assay for Validating Synthetic Lethality (MTT Assay)
This protocol is designed to assess the selective cytotoxicity of this compound in PTDSS2-deficient cancer cells compared to their wild-type counterparts.
Materials:
-
PTDSS2-WT and PTDSS2-KO cancer cell lines (e.g., HCT 116)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both PTDSS2-WT and PTDSS2-KO cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plates and add 100 µL of fresh medium containing the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for both cell lines. A significantly lower IC50 in the PTDSS2-KO cells validates the synthetic lethal interaction.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
PTDSS2-deficient cancer cell line (e.g., PTDSS2-KO HCT 116 or Jeko-1)
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., 10-100 mg/kg) daily to the treatment group. The control group should receive the vehicle.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2. Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Mandatory Visualizations
Caption: PTDSS1/2 synthetic lethal pathway.
References
Safety Operating Guide
Navigating the Safe Handling of DS55980254: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with the novel compound DS55980254, ensuring a safe laboratory environment is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling new or uncharacterized chemical compounds provide a strong framework for minimizing risk. This guide offers essential, immediate safety and logistical information, focusing on the appropriate use of Personal Protective Equipment (PPE) and proper disposal protocols.
When handling any chemical of unknown toxicity, it is crucial to assume it is hazardous.[1] Adherence to a thorough risk assessment for each experimental procedure is the first and most critical step in ensuring safety.[2][3][4]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols for chemical powders of unknown hazard potential.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be ANSI Z87.1 compliant and equipped with side shields to protect against splashes and airborne particles.[5] |
| Face Shield | Recommended to be worn in addition to safety goggles when there is a significant risk of splashes or aerosol generation, such as during bulk handling or dissolution of the powder.[5][6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are considered the minimum requirement for incidental contact.[5] For prolonged handling or when direct contact is likely, consider double-gloving or using gloves with a longer breakthrough time. Always check glove compatibility charts for the specific solvents being used. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and personal clothing from contamination.[6][7][8][9] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Respirator | The use of a respirator should be determined by a risk assessment, particularly when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosolization.[6] An N95 dust mask may be sufficient for containing powders, but a half-mask or full-face respirator with appropriate cartridges may be necessary for higher-risk procedures. |
PPE Selection and Use Workflow
The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
Safe Handling Procedures:
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.
-
Spill Management: Have a spill kit readily available. In the event of a spill, follow your institution's established procedures for cleaning up chemical spills.
-
Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn.[11] Do not eat, drink, or apply cosmetics in the laboratory.[1]
Disposal Plan:
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered chemical waste.
-
Waste Containers: Dispose of contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By implementing these safety measures, researchers can confidently handle this compound while maintaining a secure and protected laboratory environment.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. sbnsoftware.com [sbnsoftware.com]
- 3. sia-toolbox.net [sia-toolbox.net]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. westlab.com.au [westlab.com.au]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
